[pTyr5] EGFR (988-993)
Description
Properties
Molecular Formula |
C31H45N6O17P |
|---|---|
Molecular Weight |
804.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H45N6O17P/c1-14(2)10-22(31(49)50)37-29(47)20(11-16-4-6-17(7-5-16)54-55(51,52)53)36-28(46)19(8-9-23(38)39)34-30(48)21(13-25(42)43)35-26(44)15(3)33-27(45)18(32)12-24(40)41/h4-7,14-15,18-22H,8-13,32H2,1-3H3,(H,33,45)(H,34,48)(H,35,44)(H,36,46)(H,37,47)(H,38,39)(H,40,41)(H,42,43)(H,49,50)(H2,51,52,53)/t15-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
KVTXKWFVCLLHQU-TVVJCWKZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of EGFR Tyrosine 992 Autophosphorylation in Cellular Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a critical mediator of cellular signaling, governing processes such as proliferation, differentiation, and migration. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its cytoplasmic tail. Among these, the phosphorylation of Tyrosine 992 (Tyr992) represents a key signaling node. This document provides a comprehensive overview of the function of EGFR Tyr992 autophosphorylation, detailing its role in signal transduction, its interaction with downstream effectors, and its implications in disease, particularly cancer. We present quantitative data on the dynamics of Tyr992 phosphorylation and its interactions, detailed experimental protocols for its study, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
The autophosphorylation of EGFR on specific tyrosine residues creates docking sites for various Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domain-containing proteins, thereby initiating a cascade of downstream signaling events. Tyr992, located in the C-terminal tail of EGFR, is a highly conserved residue and one of the major autophosphorylation sites. Its phosphorylation is a critical event that dictates the activation of specific signaling pathways with profound physiological and pathological consequences. Understanding the intricacies of Tyr992 phosphorylation is paramount for the development of targeted cancer therapies.
The Central Role of pTyr992 in PLCγ1 Activation
The primary and most well-characterized function of EGFR pTyr992 is to serve as a high-affinity binding site for the SH2 domain of Phospholipase C-gamma 1 (PLCγ1).[1][2][3] This interaction is a critical step in the activation of PLCγ1.
Upon binding to pTyr992, PLCγ1 is brought into close proximity to the activated EGFR kinase domain, leading to its phosphorylation on tyrosine residues and subsequent enzymatic activation.[4] Activated PLCγ1 then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
This signaling cascade influences a wide range of cellular processes, including proliferation, metabolism, and migration.
Signaling Pathway Diagram: EGFR-pTyr992-PLCγ1 Axis
Caption: The EGFR-pTyr992-PLCγ1 signaling pathway.
Quantitative Data on EGFR Tyr992 Phosphorylation and Interactions
The dynamics of Tyr992 phosphorylation and its subsequent protein interactions have been quantified in various studies.
| Parameter | Value | Cell Line/System | Reference |
| Fold Increase in Tyr992 Phosphorylation (upon Ionizing Radiation) | ~2-fold (twice that of EGF) | CHO and A431 cells | [5] |
| Basal Tyr992 Phosphorylation Increase (with phosphatase inhibition) | Up to 8-fold | CHO and A431 cells | [5] |
| IC50 of pTyr992-derived peptide inhibitor for PLCγ1-SH2 domain binding | 8 µM | In vitro | [6] |
| Apparent Km of PLCγ1 for EGFR (with SH2 domains) | 3-4 µM | In vitro | [7] |
| Apparent Km of PLCγ1 for EGFR (without SH2 domains) | 110 µM | In vitro | [7] |
Regulation of EGFR Tyr992 Phosphorylation
The phosphorylation status of Tyr992 is tightly regulated by the interplay of protein tyrosine kinases and phosphatases.
-
SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2): SHP2 has been identified as a key phosphatase that dephosphorylates pTyr992.[2][3] This dephosphorylation event can modulate the duration and intensity of PLCγ1-mediated signaling. Interestingly, SHP2 can also act as a positive regulator of EGFR signaling by dephosphorylating other sites that recruit negative regulators.[8]
Role of pTyr992 in Other Signaling Pathways
While the interaction with PLCγ1 is predominant, pTyr992 has been implicated in other signaling events.
-
STAT3 Activation: Studies in colorectal cancer have shown a positive correlation between the phosphorylation of EGFR on Tyr992 and the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[9] However, other studies suggest that in non-small-cell lung cancer, STAT3 activation by mutant EGFR is primarily mediated through an IL-6/JAK pathway, independent of direct recruitment to the receptor.[10][11] The precise mechanism linking pTyr992 to STAT3 activation requires further elucidation.
Logical Relationship Diagram: EGFR-pTyr992 and STAT3
Caption: Correlative link between pTyr992 and STAT3 phosphorylation.
Functional Consequences of Tyr992 Phosphorylation
The signaling cascades initiated by pTyr992 have significant impacts on cellular behavior.
-
Cell Migration and Invasion: The PLCγ1 pathway is a known regulator of cell motility.[12] Studies have shown that the inhibition of EGFR and subsequently PLCγ1 phosphorylation reduces the migratory and invasive potential of cancer cells.[12]
-
EGFR Internalization: Phosphorylation at Tyr992 has been shown to influence the rate of ligand-induced receptor endocytosis. Mutation of Tyr992 to phenylalanine increases the internalization rate, suggesting that phosphorylation at this site may stabilize the receptor at the plasma membrane, thereby prolonging its signaling capacity.[13]
-
Cancer Progression and Therapeutic Response: Aberrant signaling through the pTyr992-PLCγ1 axis is implicated in the progression of various cancers, including triple-negative breast cancer.[14] The phosphorylation status of Tyr992 can influence the sensitivity of cancer cells to targeted therapies.
Detailed Experimental Protocols
Immunoprecipitation of EGFR
This protocol describes the immunoprecipitation of EGFR from cell lysates to study its phosphorylation and protein interactions.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Anti-EGFR antibody
-
Protein A/G-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Culture and treat cells as required.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-EGFR antibody overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for 2 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in elution buffer for 5-10 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting with antibodies against pTyr992-EGFR or interacting proteins.[15]
Experimental Workflow: Immunoprecipitation
Caption: Workflow for EGFR immunoprecipitation.
In Vitro EGFR Kinase Assay
This protocol is for measuring the kinase activity of EGFR in a cell-free system.
Materials:
-
Recombinant EGFR
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Peptide substrate containing the Tyr992 sequence
-
ATP (can be radiolabeled [γ-32P]ATP for radiometric detection or used in a luminescence-based assay)
-
Detection reagent (e.g., phosphocellulose paper for radiometric assay, or ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, EGFR, and the peptide substrate.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction (e.g., by adding EDTA or a specific inhibitor).
-
Detect the phosphorylated substrate using an appropriate method. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure radioactivity. For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced.[16][17][18]
Site-Directed Mutagenesis of EGFR Tyr992
This protocol outlines the general steps for creating a Tyr992 to Phenylalanine (Y992F) mutant to study the loss of function.
Materials:
-
Plasmid DNA containing the EGFR cDNA
-
Mutagenic primers designed to change the Tyr codon (TAT or TAC) to a Phe codon (TTT or TTC)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design and synthesize complementary mutagenic primers containing the desired Y992F mutation.
-
Perform PCR using the EGFR plasmid as a template and the mutagenic primers.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transform the DpnI-treated DNA into competent E. coli.
-
Select transformed colonies and isolate plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the Y992F mutation.
-
Transfect the mutated plasmid into mammalian cells for functional studies.
Conclusion
The autophosphorylation of EGFR at Tyrosine 992 is a critical event that predominantly activates the PLCγ1 signaling pathway, leading to a cascade of downstream events that regulate key cellular processes. This phosphorylation site is also a point of regulation by phosphatases like SHP2 and may be involved in other signaling networks, such as STAT3 activation, in a context-dependent manner. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further unravel the complexities of EGFR signaling and to develop novel therapeutic strategies targeting this important pathway. The continued investigation of the nuanced roles of specific EGFR autophosphorylation sites, such as Tyr992, will undoubtedly pave the way for more precise and effective cancer treatments.
References
- 1. Predictive data-driven modeling of C-terminal tyrosine function in the EGFR signaling network | Life Science Alliance [life-science-alliance.org]
- 2. bioradiations.com [bioradiations.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Reactome | EGFR interacts with phospholipase C-gamma [reactome.org]
- 5. Requirement of Tyr-992 and Tyr-1173 in phosphorylation of the epidermal growth factor receptor by ionizing radiation and modulation by SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of binding of phospholipase C gamma 1 SH2 domains to phosphorylated epidermal growth factor receptor by phosphorylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presence of SH2 domains of phospholipase C gamma 1 enhances substrate phosphorylation by increasing the affinity toward the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism for a Role of SHP2 in Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mutations in the EGFR kinase domain mediate STAT3 activation via IL-6 production in human lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. PLCγ1‑dependent invasion and migration of cells expressing NSCLC‑associated EGFR mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epidermal growth factor receptor internalization rate is regulated by negative charges near the SH2 binding site Tyr992 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epidermal growth factor potentiates EGFR(Y992/1173)-mediated therapeutic response of triple negative breast cancer cells to cold atmospheric plasma-activated medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-immunoprecipitation [bio-protocol.org]
- 16. promega.com.cn [promega.com.cn]
- 17. promega.com [promega.com]
- 18. rsc.org [rsc.org]
An In-depth Technical Guide to the Interaction Between [pTyr992] EGFR and Protein Tyrosine Phosphatase 1B (PTP1B)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular interaction between the phosphorylated juxtamembrane region of the Epidermal Growth Factor Receptor (EGFR), specifically the peptide sequence surrounding phosphotyrosine 992 (pTyr992), and the catalytic domain of Protein Tyrosine Phosphatase 1B (PTP1B). This interaction is a critical node in the attenuation of EGFR signaling, making it a key area of study for understanding cellular homeostasis and designing therapeutic interventions for diseases such as cancer and diabetes.
Introduction: The Role of PTP1B in EGFR Signal Attenuation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that governs a multitude of cellular processes, including proliferation, differentiation, and migration.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its C-terminal tail.[2][3][4] These phosphotyrosine (pTyr) sites serve as docking platforms for downstream signaling proteins, initiating cascades like the Ras/MAPK pathway.
To prevent uncontrolled signaling, which can lead to oncogenesis, the activity of EGFR is tightly regulated.[1] A primary mechanism of signal termination is the dephosphorylation of activated EGFR by protein tyrosine phosphatases (PTPs).[1][3] Protein Tyrosine Phosphatase 1B (PTP1B), a non-receptor PTP localized to the cytoplasmic face of the endoplasmic reticulum (ER), is a major negative regulator of EGFR signaling.[1][3][5] After ligand-induced endocytosis, activated EGFR on endosomes is brought into proximity with the ER, allowing PTP1B to access and dephosphorylate the receptor, thereby terminating the signal.[1]
One of the key autophosphorylation sites on EGFR is Tyrosine 992 (Tyr992), located in the juxtamembrane domain.[3][6] The phosphorylated peptide sequence surrounding this residue, DADEpYL (corresponding to EGFR amino acids 988-993), serves as a primary recognition and substrate site for PTP1B.[7][8][9] Understanding the precise molecular details of how PTP1B recognizes and processes this specific phosphopeptide is crucial for developing selective modulators of EGFR signaling.
Molecular Basis of the [pTyr992] EGFR and PTP1B Interaction
The specificity of the PTP1B-EGFR interaction is rooted in the precise structural complementarity between the PTP1B active site and the DADEpYL peptide. X-ray crystallography studies of PTP1B complexed with this phosphopeptide have provided a detailed atomic-level view of this recognition process.[7][8][10]
The interaction can be broken down into several key features:
-
Phosphotyrosine (pTyr) Recognition: The phosphate group of pTyr992 inserts deep into the catalytic pocket of PTP1B. This pocket is highly positively charged, and the phosphate moiety forms an extensive network of hydrogen bonds with backbone amide groups and the side chain of Arg221 within the PTP signature motif (I/V)HCXAGXXR(S/T)G.
-
Flanking Residue Specificity: PTP1B exhibits a preference for substrates with acidic residues N-terminal to the phosphotyrosine.[7][11][12] The structure of the PTP1B-DADEpYL complex reveals the basis for this preference.
-
Asp48: This residue in PTP1B forms two critical hydrogen bonds with the main-chain nitrogen atoms of pTyr and the residue at the -1 position (Asp991).[7][8][10]
-
Arg47: This key PTP1B residue provides plasticity to substrate recognition.[7][8][13] In the case of the EGFR peptide, the side chain of Arg47 forms a hydrogen bond with the backbone carbonyl of the residue at the -2 position (Glu990) and interacts favorably with the acidic side chains of Asp988, Ala989, and Asp991.[7][8][9][10]
-
The DADEYL segment of EGFR accounts for a significant portion of the buried solvent-accessible surface area upon binding to PTP1B, underscoring its importance in the stability and specificity of the enzyme-substrate complex.[9]
Quantitative Analysis of the Interaction
The interaction between PTP1B and the EGFR pTyr992 peptide has been quantified through enzyme kinetic studies. These analyses typically use a slightly longer peptide, such as EGFR(988-998) (DADEpYLIPQQG), to ensure optimal binding and catalysis. The Michaelis-Menten parameters, Kₘ and kcat, describe the substrate binding affinity and the catalytic turnover rate, respectively.
| Substrate Peptide | Enzyme | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Experimental Conditions | Source |
| DADEpY LIPQQG (EGFR⁹⁸⁸⁻⁹⁹⁸) | PTP1B | 1.8 ± 0.2 | 1.8 ± 0.1 | 1.0 x 10⁶ | pH 7.5, 30°C | [12] |
| DADEpY LIPQQG (EGFR⁹⁸⁸⁻⁹⁹⁸) | PTP1B | 2.5 ± 0.3 | 0.96 ± 0.04 | 3.8 x 10⁵ | pH 6.0, 0.1 M NaCl | [14] |
Table 1: Summary of kinetic parameters for the dephosphorylation of the EGFR pTyr992-containing peptide by PTP1B. Note that experimental conditions, particularly pH, can influence the kinetic values.
These data indicate that the EGFR(988-998) peptide is an excellent substrate for PTP1B, with a low micromolar Kₘ value signifying high-affinity binding and a robust turnover rate (kcat). The specificity constant (kcat/Kₘ) is on the order of 10⁵ to 10⁶ M⁻¹s⁻¹, characteristic of a highly efficient and specific enzymatic reaction.
Signaling Pathway and Regulatory Context
The dephosphorylation of EGFR by PTP1B is not an isolated event but a crucial step in a tightly regulated signaling pathway. The following diagram illustrates the sequence of events from EGFR activation to its PTP1B-mediated downregulation.
Experimental Protocols
The elucidation of the EGFR-PTP1B interaction has relied on several key biochemical and structural biology techniques. Below are detailed methodologies for the principal experiments.
Co-crystal Structure Determination
This method provides atomic-level insight into the interaction. A "substrate-trapping" mutant of PTP1B, which can bind but not efficiently hydrolyze the substrate, is used to stabilize the complex for crystallization.
Methodology:
-
Protein Expression and Purification: The catalytic domain of human PTP1B (e.g., residues 1-321) containing a catalytically inactivating mutation (e.g., C215S or D181A) is expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography. The C215S mutant prevents the formation of the covalent cysteinyl-phosphate intermediate.[10] The D181A mutant impairs the hydrolysis of this intermediate, effectively "trapping" the substrate.[15]
-
Peptide Synthesis: The phosphopeptide corresponding to EGFR(988-993), DADEpYL-NH₂, is chemically synthesized and purified by HPLC.[7][10]
-
Crystallization: The purified PTP1B mutant is concentrated and mixed with a molar excess of the phosphopeptide. The complex is subjected to vapor diffusion screening against a wide range of crystallization conditions (buffers, precipitants, additives).
-
Data Collection and Structure Solution: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a known PTP1B structure, and the peptide is built into the resulting electron density map.
Enzyme Kinetics Assay (Fluorescence-based)
This assay measures the rate of dephosphorylation to determine the Kₘ and kcat of PTP1B for the EGFR peptide.
Methodology:
-
Reagents:
-
Purified, wild-type PTP1B enzyme.
-
EGFR(988-998) phosphopeptide substrate.
-
Reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.0).
-
Malachite Green Phosphate Assay Kit or a fluorescence-based phosphate detection system.
-
-
Procedure:
-
A range of substrate concentrations bracketing the expected Kₘ is prepared in the reaction buffer in a microplate.
-
The reaction is initiated by adding a fixed, low concentration of PTP1B to each well.
-
The plate is incubated at a constant temperature (e.g., 30°C).
-
At various time points, the reaction is stopped, or product formation is measured continuously. The amount of free phosphate released is quantified by measuring the absorbance or fluorescence of the detection reagent.
-
-
Data Analysis:
-
The initial reaction velocity (v₀) is calculated for each substrate concentration from the linear phase of the product formation curve.
-
The velocity data (v₀) versus substrate concentration ([S]) are fitted to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Kₘ + [S])) using non-linear regression to determine the kinetic parameters Kₘ and Vmax.
-
The catalytic constant, kcat, is calculated from Vmax using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
In Vivo Interaction via Substrate Trapping and Co-Immunoprecipitation
This technique validates the interaction within a cellular context, demonstrating that EGFR is a bona fide substrate of PTP1B.
Methodology:
-
Cell Culture and Transfection: HEK293 or similar cells are co-transfected with plasmids encoding full-length EGFR and a tagged (e.g., Flag-tagged) substrate-trapping mutant of PTP1B (e.g., PTP1B-D181A).[1][15]
-
Cell Treatment: Cells are serum-starved and then stimulated with EGF (e.g., 50 ng/mL) for a short period (e.g., 10 minutes) to induce EGFR autophosphorylation.[1]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing detergents and phosphatase/protease inhibitors.
-
Immunoprecipitation (IP): The cell lysate is incubated with anti-Flag antibody-conjugated beads to capture the tagged PTP1B mutant and any associated proteins.
-
Western Blotting: The beads are washed to remove non-specific binders. The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The membrane is probed with an anti-EGFR antibody to detect the co-precipitated receptor. A separate blot using an anti-phosphotyrosine antibody can confirm that the trapped EGFR is phosphorylated. The interaction is confirmed if an EGFR band is present in the PTP1B-D181A IP lane from EGF-stimulated cells but is absent or significantly reduced in unstimulated cells or in cells expressing wild-type PTP1B.[1][15]
Conclusion and Therapeutic Relevance
The interaction between the pTyr992 region of EGFR and the catalytic site of PTP1B is a paradigm of enzyme-substrate specificity in cellular signaling. Structural and kinetic data have provided a clear picture of this crucial regulatory event, which serves as a molecular brake on EGFR-driven pathways. The high efficiency of this interaction underscores the role of PTP1B as a potent tumor suppressor in the context of EGFR signaling.
For drug development professionals, this interaction presents a complex challenge and opportunity.
-
Oncology: Inhibiting PTP1B could potentially enhance the efficacy of EGFR-targeted therapies by prolonging the receptor's active, phosphorylated state. However, the ubiquitous nature of PTP1B and its role in other critical pathways (e.g., insulin signaling) necessitates the development of highly selective inhibitors to avoid off-target effects.[5][16]
-
Metabolic Disease: PTP1B is also a validated target for type 2 diabetes and obesity, as it negatively regulates the insulin and leptin receptors.[5] Therefore, PTP1B inhibitors developed for metabolic diseases must be carefully evaluated for their potential impact on EGFR signaling and mitogenic pathways.
References
- 1. LRRK1 functions as a scaffold for PTP1B-mediated EGFR sorting into ILVs at the ER–endosome contact site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase-1B (PTP1B) Regulates EGF-induced Stimulation of Corneal Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatase-1B (PTP1B) helps regulate EGF-induced stimulation of S-phase entry in human corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of plasticity in protein tyrosine phosphatase 1B substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. phcogj.com [phcogj.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Characterization of the Inhibition of Protein Tyrosine Phosphatase-1B by Vanadyl (VO2+) Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. PTP1B-dependent regulation of receptor tyrosine kinase signaling by the actin-binding protein Mena - PMC [pmc.ncbi.nlm.nih.gov]
The Role of [pTyr5] EGFR (988-993) as a Substrate for Protein Tyrosine Phosphatases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the epidermal growth factor receptor (EGFR) phosphopeptide [pTyr5] EGFR (988-993), corresponding to the phosphorylated Tyr992 residue, as a substrate for protein tyrosine phosphatases (PTPs). This document outlines the key PTPs involved in the dephosphorylation of this site, presents available kinetic data, details experimental protocols for activity assessment, and visualizes the relevant biological and experimental workflows.
Introduction
The reversible phosphorylation of tyrosine residues on the epidermal growth factor receptor is a critical regulatory mechanism in cellular signaling pathways controlling proliferation, differentiation, and migration.[1] The phosphorylation of specific tyrosine residues creates docking sites for downstream signaling proteins.[1] Tyr992 of EGFR, the fifth tyrosine residue within the 988-993 amino acid sequence (DADEpYLIPQQG), is a key autophosphorylation site.[2] Phosphorylated Tyr992 (pTyr992) serves as a high-affinity binding site for the SH2 domains of phospholipase C-gamma (PLCγ), leading to the activation of PLCγ-mediated signaling.[1][3][4][5] The dephosphorylation of this site is a crucial step in signal attenuation and is catalyzed by specific protein tyrosine phosphatases (PTPs). Understanding the interaction between pTyr992 and its cognate PTPs is vital for elucidating the fine-tuning of EGFR signaling and for the development of targeted therapeutics.
Key Protein Tyrosine Phosphatases Targeting EGFR pTyr992
Research has identified two primary non-receptor PTPs that play a significant role in the dephosphorylation of the EGFR pTyr992 site: Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology region 2 domain-containing phosphatase 2 (SHP-2).
-
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a widely expressed PTP localized to the cytoplasmic face of the endoplasmic reticulum. It is a key negative regulator of both insulin and various growth factor receptor signaling pathways, including the EGFR pathway.[6][7] The undecapeptide derived from the EGFR autophosphorylation site, DADEpYLIPQQG (EGFR 988-998), has been identified as an optimal substrate for PTP1B, exhibiting favorable kinetic constants.[8][9]
-
Src homology region 2 domain-containing phosphatase 2 (SHP-2): SHP-2 is a ubiquitously expressed PTP that, unlike most PTPs which act as negative regulators, primarily functions as a positive effector of receptor tyrosine kinase signaling.[5] SHP-2 is recruited to activated EGFR and its role in EGFR signaling includes the dephosphorylation of specific sites, such as Tyr992. This dephosphorylation event by SHP-2 prevents the recruitment of RasGAP to the receptor, thereby prolonging Ras activation.[5]
Quantitative Data on PTP Activity
The undecapeptide DADEpYLIPQQG, which encompasses the 988-993 sequence, is considered an excellent substrate for PTP1B. One study reported a Km value of 3.2 µM for the shorter DADEpYL-NH2 peptide (EGFR 990-993) with PTP1B, indicating a high binding affinity. The presence of acidic residues N-terminal to the phosphotyrosine is a key determinant for PTP1B recognition and efficient catalysis.[2]
For SHP-2, it is known to dephosphorylate Tyr992 on the EGFR.[5] SHP-1 and SHP-2 generally exhibit a preference for substrates containing acidic and aromatic/hydrophobic amino acids on both sides of the phosphotyrosine.[3]
To facilitate direct comparison and further research, the experimental protocols provided in this guide can be utilized to determine the specific kinetic constants for PTP1B, SHP-2, and other PTPs with the [pTyr5] EGFR (988-993) peptide.
Table 1: Summary of Known PTPs for EGFR pTyr992 and General Substrate Preferences
| Protein Tyrosine Phosphatase | Role in EGFR Signaling | General Substrate Preference |
| PTP1B | Negative regulator | Prefers acidic residues N-terminal to the pTyr. |
| SHP-2 | Positive regulator | Prefers acidic and aromatic/hydrophobic residues flanking the pTyr. |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction between PTPs and the [pTyr5] EGFR (988-993) phosphopeptide.
PTP Activity Assay using Malachite Green Detection
This endpoint assay is used to quantify the amount of inorganic phosphate released from the phosphopeptide substrate by the PTP.
Materials:
-
Purified recombinant PTPs (e.g., PTP1B, SHP-2)
-
[pTyr5] EGFR (988-993) phosphopeptide (Sequence: DADEpYL)
-
PTP reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Malachite Green Reagent (a solution of malachite green, ammonium molybdate, and acid)
-
Phosphate standard solution (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620-660 nm
Procedure:
-
Preparation of Phosphate Standard Curve:
-
Prepare a series of dilutions of the phosphate standard solution in the PTP reaction buffer (e.g., 0, 2, 5, 10, 20, 50, 100 µM).
-
Add a defined volume (e.g., 50 µL) of each standard to separate wells of the 96-well plate.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the PTP reaction buffer and varying concentrations of the [pTyr5] EGFR (988-993) phosphopeptide. To determine Km, a range of substrate concentrations bracketing the expected Km should be used.
-
Initiate the reaction by adding a fixed amount of the purified PTP to each well. The final reaction volume should be consistent (e.g., 50 µL).
-
Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic hydrolysis.
-
Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a fixed period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
-
Detection:
-
Stop the reaction by adding a volume of the Malachite Green Reagent (e.g., 100 µL) to each well. This will also initiate color development.
-
Incubate at room temperature for 15-30 minutes to allow for full color development.
-
Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM phosphate) from all standard and sample readings.
-
Plot the absorbance of the phosphate standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of phosphate released in each enzyme reaction.
-
Calculate the initial velocity (V₀) of the reaction at each substrate concentration.
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Continuous Spectrophotometric PTP Assay
This assay allows for the real-time monitoring of the dephosphorylation reaction, providing a more direct measurement of enzyme kinetics. It relies on the change in absorbance of the peptide upon dephosphorylation.
Materials:
-
Purified recombinant PTPs
-
[pTyr5] EGFR (988-993) phosphopeptide
-
PTP reaction buffer
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of continuous measurement at 282 nm
Procedure:
-
Instrument Setup:
-
Set the spectrophotometer to continuously record the absorbance at 282 nm at a constant temperature.
-
-
Reaction:
-
In a cuvette, prepare a reaction mixture containing the PTP reaction buffer and a specific concentration of the phosphopeptide substrate.
-
Place the cuvette in the spectrophotometer and record a baseline absorbance.
-
Initiate the reaction by adding a small, known amount of the PTP.
-
Continuously monitor the increase in absorbance at 282 nm over time.
-
-
Data Analysis:
-
The progress curve (absorbance vs. time) can be analyzed directly using the integrated Michaelis-Menten equation to determine Km and kcat from a single reaction.
-
Alternatively, initial rates can be determined from the initial linear portion of the progress curves at various substrate concentrations and analyzed using a Michaelis-Menten plot as described for the Malachite Green assay.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling events and experimental procedures discussed in this guide.
Caption: EGFR signaling pathway focusing on Tyr992 phosphorylation and dephosphorylation.
Caption: Experimental workflow for determining PTP kinetic parameters using a Malachite Green assay.
Conclusion
The dephosphorylation of the pTyr992 residue on EGFR by PTP1B and SHP-2 represents a critical control point in the regulation of EGFR signaling. While PTP1B acts as a canonical negative regulator to terminate the signal, SHP-2's action is more nuanced, contributing to the positive regulation of the Ras pathway. The [pTyr5] EGFR (988-993) peptide is a valuable tool for studying the activity and specificity of these and other PTPs. The detailed experimental protocols provided herein offer a robust framework for researchers to quantitatively assess these interactions, paving the way for a deeper understanding of EGFR signal transduction and the development of novel therapeutic strategies targeting PTPs in diseases such as cancer. Further research to directly compare the kinetic efficiencies of various PTPs for this specific substrate will be invaluable in dissecting the complex regulation of EGFR signaling.
References
- 1. dovepress.com [dovepress.com]
- 2. Substrate Specificity of Protein Tyrosine Phosphatases 1B, RPTPα, SHP-1, and SHP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Phosphatase 1B (PTP1B) Deficiency Substantially Attenuates Glomerular Injury in Endothelial Nitric Oxi… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Central Role of Tyr992 in EGFR Signaling: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the Epidermal Growth Factor Receptor (EGFR) signaling pathways revolving around the critical tyrosine residue 992 (Tyr992). Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular mechanisms, offers detailed experimental protocols, and presents quantitative data to facilitate a comprehensive understanding of this pivotal signaling nexus.
Introduction: The Significance of EGFR Tyr992 Phosphorylation
The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, plays a crucial role in regulating cell proliferation, survival, and migration. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several C-terminal tyrosine residues. These phosphorylated sites serve as docking platforms for various downstream signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.
Among these sites, the phosphorylation of Tyr992 is a key event that specifically recruits the SH2 domain of Phospholipase C-gamma 1 (PLCγ1). This interaction is a high-affinity binding event that is crucial for the activation of PLCγ1 and the subsequent initiation of a cascade of downstream cellular processes. Dysregulation of the EGFR-Tyr992 signaling axis has been implicated in the progression of various cancers, including esophageal carcinoma, making it a critical target for therapeutic intervention.
The EGFR-Tyr992 Signaling Cascade
The signaling pathway initiated by the phosphorylation of EGFR at Tyr992 is a well-defined cascade that culminates in diverse cellular responses.
Diagram of the EGFR-Tyr992 Signaling Pathway:
Caption: EGFR-Tyr992 signaling cascade leading to cell migration.
Upon activation, the phosphorylated Tyr992 residue of EGFR acts as a primary docking site for the SH2 domain of PLCγ1.[1] This recruitment leads to the phosphorylation and subsequent activation of PLCγ1.[2] Activated PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[3] These downstream events converge to regulate various cellular processes, most notably cytoskeletal reorganization and cell migration, often referred to as chemotaxis.
Quantitative Data on EGFR Tyr992 Signaling
Understanding the quantitative aspects of protein interactions and modifications is crucial for building accurate models of signaling networks and for designing effective therapeutic strategies.
Table 1: Relative Phosphorylation of EGFR Tyrosine Residues
| Tyrosine Site | Relative Phosphorylation (%) | Method | Reference |
| Tyr992 | 6 | Phosphopeptide analysis | [4] |
| Tyr1068 | 20 | Phosphopeptide analysis | [4] |
| Tyr1086 | 10 | Phosphopeptide analysis | [4] |
| Tyr1148 | 38 | Phosphopeptide analysis | [4] |
| Tyr1173 | 26 | Phosphopeptide analysis | [4] |
Table 2: Time-Course of EGFR Tyr992 Phosphorylation upon EGF Stimulation
| Time (minutes) | Relative Phosphorylation Level (Fold Change) | Cell Type | Reference |
| 0 | 1.0 | Rat Corneal Endothelial Cells | [5] |
| 5 | ~3.5 | Rat Corneal Endothelial Cells | [5] |
| 15 | ~4.0 | Rat Corneal Endothelial Cells | [5] |
| 30 | ~3.0 | Rat Corneal Endothelial Cells | [5] |
| 60 | ~2.0 | Rat Corneal Endothelial Cells | [5] |
Table 3: Binding Affinities of Phosphorylated EGFR Peptides to SH2 Domains
| Phospho-Peptide | Binding Domain | Dissociation Constant (Kd) | Method | Reference |
| pTyr992 | Shc SH2 | 50-130 µM | Not Specified | [6] |
| pTyr1173 | Shc SH2 | 50-130 µM | Not Specified | [6] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of signal transduction. The following are detailed methodologies for key experiments cited in the investigation of EGFR-Tyr992 signaling.
Immunoprecipitation of Phosphorylated EGFR
This protocol is designed to isolate EGFR from cell lysates to analyze its phosphorylation status.
Diagram of Immunoprecipitation Workflow:
Caption: Workflow for the immunoprecipitation of EGFR.
Protocol:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a non-denaturing lysis buffer) supplemented with protease and phosphatase inhibitors.[7]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein lysate, add 20 µL of a 50% slurry of Protein A/G agarose beads.[7]
-
Incubate with gentle rocking for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Washing:
-
Elution:
-
Resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and collect the supernatant for analysis.
-
Western Blot Analysis of Tyr992 Phosphorylation
This protocol details the detection of phosphorylated Tyr992 on EGFR using specific antibodies.
Diagram of Western Blot Workflow:
Caption: Workflow for Western blot analysis of pTyr992-EGFR.
Protocol:
-
SDS-PAGE:
-
Load the protein samples (cell lysates or immunoprecipitated EGFR) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins based on molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[12]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[11]
-
-
Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.[10]
-
Site-Directed Mutagenesis of EGFR Tyr992 to Phenylalanine (Y992F)
This protocol describes how to mutate the tyrosine at position 992 to a phenylalanine to study the functional consequence of the loss of this phosphorylation site. Inverse PCR is a common and effective method.[13][14][15][16][17]
Diagram of Inverse PCR Mutagenesis Workflow:
Caption: Workflow for site-directed mutagenesis using inverse PCR.
Protocol:
-
Primer Design:
-
Design a pair of forward and reverse primers that are complementary to the EGFR sequence flanking Tyr992.
-
Introduce a mismatch in the forward primer to change the tyrosine codon (e.g., TAT or TAC) to a phenylalanine codon (e.g., TTT or TTC).
-
-
Inverse PCR:
-
Perform PCR using a high-fidelity DNA polymerase with the EGFR expression plasmid as the template and the mutagenic primers.
-
The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
-
DpnI Digestion:
-
Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which will digest the parental plasmid DNA isolated from E. coli, leaving the newly synthesized, unmethylated, mutated plasmid intact.[14]
-
-
Ligation and Transformation:
-
Ligate the linear, mutated PCR product to form a circular plasmid.
-
Transform the ligated plasmid into competent E. coli cells.
-
-
Selection and Verification:
-
Select for transformed colonies on appropriate antibiotic-containing agar plates.
-
Isolate plasmid DNA from individual colonies and verify the presence of the Y992F mutation by DNA sequencing.
-
Conclusion
The phosphorylation of Tyr992 on EGFR is a critical signaling event that directly couples the receptor to the PLCγ1 pathway, thereby regulating fundamental cellular processes such as cell migration. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate this pathway further. A deeper understanding of the EGFR-Tyr992 axis will undoubtedly pave the way for the development of more targeted and effective therapies for cancers driven by aberrant EGFR signaling.
References
- 1. SH2 domains prevent tyrosine dephosphorylation of the EGF receptor: identification of Tyr992 as the high-affinity binding site for SH2 domains of phospholipase C gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospho-EGF Receptor (Tyr992) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Reactome | EGFR interacts with phospholipase C-gamma [reactome.org]
- 4. Phosphorylation of Tyrosine 992, 1068, and 1086 Is Required for Conformational Change of the Human Epidermal Growth Factor Receptor C-Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding affinities of tyrosine-phosphorylated peptides to the COOH-terminal SH2 and NH2-terminal phosphotyrosine binding domains of Shc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation [bio-protocol.org]
- 8. Immunoprecipitation [bio-protocol.org]
- 9. biossusa.com [biossusa.com]
- 10. origene.com [origene.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Study of EGFR Signaling/Endocytosis by Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 14. Inverse PCR for Site-Directed Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic inverse PCR: a restriction site independent, single-fragment method for high-efficiency, site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inverse PCR for Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 17. Site-Directed Mutagenesis by Inverse PCR | Springer Nature Experiments [experiments.springernature.com]
role of [pTyr5] EGFR (988-993) in cancer cell proliferation
An In-depth Technical Guide on the Role of Phosphorylated Tyrosine 992 (pY992) in EGFR Signaling and Cancer Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a critical mediator of cellular signaling pathways that govern cell proliferation, differentiation, and survival[1][2][3]. Upon ligand binding, EGFR undergoes dimerization and subsequent autophosphorylation on several tyrosine residues within its C-terminal domain[2][4]. These phosphorylated sites serve as docking platforms for a host of downstream signaling proteins, thereby initiating complex intracellular cascades[2][5].
This guide focuses on the specific phosphorylation event at Tyrosine 992 (Y992), a key autophosphorylation site corresponding to the peptide sequence 988-DENAEY-993. Phosphorylation of this residue (hereafter referred to as pY992) plays a pivotal, and sometimes distinct, role in signal transduction, particularly through the recruitment and activation of Phospholipase Cγ (PLCγ)[5][6][7]. Aberrant signaling through the pY992 axis has been increasingly implicated in the proliferation and survival of various cancer cells, making it a subject of intense research and a potential target for therapeutic intervention[6][8][9].
The EGFR pY992 Signaling Pathway
The phosphorylation of Y992 is a primary event following EGFR activation that directly engages the PLCγ signaling pathway. This cascade operates in parallel to other major EGFR-driven pathways like the RAS-MAPK and PI3K-AKT axes[2][10].
-
Activation and Docking : Ligand binding (e.g., EGF) induces EGFR dimerization and conformational changes that activate its intrinsic kinase domain, leading to the trans-autophosphorylation of Y992[4][11].
-
PLCγ Recruitment : The newly formed pY992 residue serves as a high-affinity binding site for the SH2 domain of Phospholipase C gamma 1 (PLCγ1)[5][6][12].
-
PLCγ Activation : Once docked to the activated receptor, PLCγ1 is itself phosphorylated and activated by EGFR[7][13].
-
Second Messenger Generation : Activated PLCγ1 translocates to the plasma membrane and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[6][12][13].
-
Downstream Effects :
-
Cellular Response : The activation of PKC and calcium-dependent pathways culminates in various cellular responses, including potent mitogenic signals that drive cell proliferation[6][12].
Quantitative Data on pY992 EGFR and Cancer Cell Proliferation
Studies have quantitatively linked the phosphorylation status of Y992 to the proliferative potential and therapeutic response of cancer cells. Mutant EGFR, in particular, can exhibit biased signaling toward the pY992-PLCγ axis, creating a dependency for survival and proliferation[6].
| Cancer Type / Cell Line | Experimental Approach | Key Quantitative Finding | Reference |
| Triple-Negative Breast Cancer (TNBC) Cell Lines (e.g., MDA-MB-231) | ELISA, Cell Viability Assay | Strong linear correlation (R² = 0.9257) between the resting Phospho-Y992 EGFR/total EGFR ratio and cell viability after treatment with PAM+EGF. | [9] |
| TNBC (MDA-MB-231) | Site-directed mutagenesis (Y992F mutant), Viability Assay | Cells expressing the Y992F mutant showed significantly higher viability (~80%) compared to wild-type EGFR (~45%) after treatment, indicating pY992 is essential for the therapeutic effect. | [9] |
| Glioblastoma (U87) | Site-directed mutagenesis (Y992F mutant), Proliferation Assay | EGF-driven proliferation rate was significantly lower in cells expressing the Y992F mutant compared to wild-type EGFR. | [14] |
| Various Epithelial Cancers (MDA-MB-231, A549, PANC-1) | siRNA knockdown of AIB1, Western Blot | Knockdown of the coactivator AIB1 resulted in a marked decrease in EGF-induced phosphorylation of Y992, correlating with reduced cell proliferation. | [15] |
Key Experimental Protocols
Immunoprecipitation (IP) and Western Blotting for pY992-EGFR
This protocol is used to isolate EGFR from total cell lysates and specifically detect its phosphorylation at the Y992 site.
Methodology:
-
Cell Culture and Stimulation:
-
Cell Lysis:
-
Immediately stop the stimulation by placing dishes on ice and washing three times with ice-cold PBS[16].
-
Add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors like sodium orthovanadate) to each dish[16].
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant[18].
-
-
Immunoprecipitation:
-
Determine protein concentration of the lysate (e.g., via BCA assay).
-
Pre-clear the lysate by incubating with Protein A/G Sepharose beads for 1 hour at 4°C.
-
Incubate 1-2 mg of protein lysate with a primary antibody against total EGFR (e.g., 2-5 µg) overnight at 4°C with gentle rotation[18].
-
Add 30 µL of Protein A/G Sepharose bead slurry and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes[18].
-
Wash the beads 3-4 times with ice-cold wash buffer (e.g., NETN buffer) to remove non-specific proteins[18].
-
-
Western Blotting:
-
Elute the protein from the beads by adding 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes[18].
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-EGFR (Tyr992) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal loading of immunoprecipitated protein, the membrane can be stripped and re-probed with an antibody for total EGFR.
-
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation[19][20][21][22].
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium[20]. Allow cells to adhere overnight.
-
-
Treatment:
-
Replace the medium with serum-free or low-serum medium containing the desired concentrations of test compounds (e.g., EGF, specific inhibitors).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator[19].
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[20].
-
Mix thoroughly by gentle shaking or pipetting until the crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise[19].
-
The absorbance value is directly proportional to the number of metabolically active (viable) cells.
-
Therapeutic Implications and Conclusion
The phosphorylation of EGFR at Y992 and the subsequent activation of the PLCγ pathway represent a crucial axis for driving cancer cell proliferation. The discovery that certain EGFR mutations create a signaling bias toward this pathway highlights its importance as a potential therapeutic target[6]. Strategies could involve developing inhibitors that specifically block the interaction between pY992 and PLCγ or targeting downstream effectors like PKCα. A deeper understanding of this signaling node will be vital for designing more effective and personalized cancer therapies, particularly for tumors that have become resistant to conventional EGFR inhibitors by rewiring their signaling through the pY992-PLCγ cascade.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. bioradiations.com [bioradiations.com]
- 6. Biased Signaling by Mutant EGFR Underlies Dependence on PKCα in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | EGFR interacts with phospholipase C-gamma [reactome.org]
- 8. Cellular Functions Regulated by Phosphorylation of EGFR on Tyr845 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal growth factor potentiates EGFR(Y992/1173)-mediated therapeutic response of triple negative breast cancer cells to cold atmospheric plasma-activated medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 11. Studies of ligand-induced site-specific phosphorylation of epidermal growth factor receptor. | Sigma-Aldrich [merckmillipore.com]
- 12. Phospholipase C-γ1 is Required for the Epidermal Growth Factor Receptor-induced Squamous Cell Carcinoma Cell Mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Proposed mechanism of EGFR feedback monomerization upon EGF stimulation. - Public Library of Science - Figshare [plos.figshare.com]
- 14. Predictive data-driven modeling of C-terminal tyrosine function in the EGFR signaling network | Life Science Alliance [life-science-alliance.org]
- 15. Epidermal Growth Factor Receptor Tyrosine Phosphorylation and Signaling Controlled by a Nuclear Receptor Coactivator, Amplified in Breast Cancer 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunoprecipitation [bio-protocol.org]
- 18. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. chondrex.com [chondrex.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [pTyr5] EGFR (988-993) Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro kinase assay to measure the phosphorylation of the EGFR (988-993) peptide substrate by the epidermal growth factor receptor (EGFR) kinase. This assay is a valuable tool for studying EGFR kinase activity, screening for inhibitors, and investigating the signaling pathways regulated by EGFR phosphorylation at Tyrosine 992 (Tyr992).
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its C-terminal tail.[4][5] One of these key autophosphorylation sites is Tyr992.[4] The phosphorylated Tyr992 (pTyr992) residue serves as a high-affinity binding site for the SH2 domains of Phospholipase C-gamma 1 (PLCγ1).[5][6] This interaction activates PLCγ1, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] This signaling cascade ultimately leads to the activation of downstream pathways, including those mediated by protein kinase C (PKC) and calcium mobilization, influencing various cellular processes.[5]
The EGFR (988-993) peptide, with the amino acid sequence DADEYL, corresponds to the region surrounding the Tyr992 autophosphorylation site. The phosphorylated version of this peptide, [pTyr5] EGFR (988-993), where the tyrosine at position 5 is phosphorylated, is a crucial reagent for studying the binding of downstream signaling proteins and for use in phosphatase assays. The unphosphorylated peptide is an important substrate for in vitro EGFR kinase assays.
This document provides a detailed protocol for a generic in vitro radiometric kinase assay to measure the phosphorylation of the EGFR (988-993) peptide. This method can be adapted for non-radiometric formats, such as fluorescence-based or luminescence-based assays.
EGFR Signaling Pathway at Tyrosine 992
The following diagram illustrates the signaling pathway initiated by the phosphorylation of EGFR at Tyr992.
References
- 1. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. PLCγ1‑dependent invasion and migration of cells expressing NSCLC‑associated EGFR mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
- 5. Reactome | EGFR interacts with phospholipase C-gamma [reactome.org]
- 6. Phospholipase C-γ1 is Required for the Epidermal Growth Factor Receptor-induced Squamous Cell Carcinoma Cell Mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increase of the catalytic activity of phospholipase C-gamma 1 by tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Inhibitor Screening using [pTyr5] EGFR (988-993)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3] The development of small molecule inhibitors that target the kinase activity of EGFR is a major focus in oncology drug discovery.[4][5]
These application notes provide a detailed protocol for an in vitro kinase assay using a specific peptide substrate, [pTyr5] EGFR (988-993), for the screening and characterization of EGFR kinase inhibitors. This peptide corresponds to the amino acid sequence surrounding the Tyr992 autophosphorylation site of EGFR, a key residue in the activation of downstream signaling pathways.[6] The use of a synthetic peptide substrate offers a sensitive and specific method for measuring the enzymatic activity of purified EGFR kinase domain in a high-throughput format.[7][8]
The protocol outlines a luminescence-based assay that measures ATP consumption as an indicator of kinase activity. This format is readily adaptable for high-throughput screening (HTS) of large compound libraries.
Principle of the Assay
The in vitro EGFR kinase assay is based on the quantification of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. In the presence of an inhibitor, the EGFR kinase activity is reduced, resulting in a lower consumption of ATP. The assay is performed in a multi-well plate format and the signal is detected using a luminescence-based ATP detection reagent. The luminescent signal is inversely correlated with EGFR activity.
Materials and Reagents
-
Enzyme: Recombinant Human EGFR, kinase domain
-
Substrate: [pTyr5] EGFR (988-993) peptide (Sequence: DADEpYLIPQQG)
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT[2]
-
Test Compounds (Inhibitors): Dissolved in 100% DMSO
-
ATP Detection Reagent: e.g., ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplates: 96- or 384-well white, opaque plates
Experimental Protocols
Protocol 1: Determination of Optimal Enzyme Concentration
To ensure the assay is performed under conditions of linear enzyme kinetics, the optimal concentration of EGFR kinase must be determined.
-
Prepare a serial dilution of the EGFR kinase in kinase assay buffer.
-
In a 384-well plate, add 2 µl of each kinase dilution.[2]
-
Prepare a substrate/ATP mix containing the [pTyr5] EGFR (988-993) peptide at a concentration equal to its Km (e.g., starting with a concentration in the low millimolar range, as is typical for EGFR tail peptides) and ATP at a concentration equal to its Km (typically 10-100 µM).[9]
-
Add 2 µl of the substrate/ATP mix to each well containing the diluted enzyme.[2]
-
Incubate the plate at room temperature for 60 minutes.[2]
-
Add 5 µl of the ATP detection reagent (e.g., ADP-Glo™ Reagent) to each well.[2]
-
Incubate at room temperature for 40 minutes.[2]
-
Add 10 µl of the second component of the ATP detection system (e.g., Kinase Detection Reagent).[2]
-
Incubate at room temperature for 30 minutes.[2]
-
Read the luminescence on a plate reader.
-
Plot the luminescence signal against the enzyme concentration and determine the concentration that yields a robust signal within the linear range of the assay. This concentration will be used for subsequent inhibitor screening.
Protocol 2: In Vitro Kinase Inhibitor Screening
This protocol is designed for screening a library of compounds to identify potential EGFR inhibitors.
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
In a 384-well plate, add 1 µl of each compound dilution. For control wells, add 1 µl of 5% DMSO (negative control, 100% activity) and 1 µl of a known EGFR inhibitor like Gefitinib at a high concentration (positive control, 0% activity).[2]
-
Add 2 µl of the optimized concentration of EGFR kinase (determined in Protocol 1) to each well.[2]
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Prepare the substrate/ATP mix as described in Protocol 1.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.[2]
-
Incubate the plate at room temperature for 60 minutes.[2]
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagents as described in Protocol 1 (steps 6-10).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Protocol 3: Determination of IC₅₀ Values
For compounds that show significant inhibition in the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
-
Prepare a 10-point, 3-fold serial dilution of the hit compounds in 100% DMSO.
-
Follow the procedure outlined in Protocol 2, using the serial dilutions of the compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Data Presentation
Table 1: Kinetic Parameters of EGFR with Peptide Substrates
| Substrate | Kₘ | kcat | kcat/Kₘ | Reference |
| Tail Peptide A (contains Tyr1173) | ~1 mM | - | - | [9] |
| [pTyr5] EGFR (988-993) | Low mM range (estimated) | - | - | [9] |
| Peptide C (synthetic) | 128 µM | - | ~26-fold higher than Tail Peptide A | [9] |
Table 2: Example IC₅₀ Values of Known EGFR Inhibitors
| Inhibitor | EGFR WT IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) | EGFR L858R IC₅₀ (nM) | Reference |
| Gefitinib | 18.2 - 54.3 | 356.8 - 368.2 | - | [3] |
| Erlotinib | ~100 | - | - | [10] |
| Afatinib | 5 | 7 | - | [11] |
| Osimertinib | 57.8 | 8.5 | - | [3] |
| Dacomitinib | 29 - 63 | - | 7 | [10] |
Disclaimer: The IC₅₀ values presented in this table are examples from the literature and were determined using various in vitro assay formats and may not be directly comparable to results obtained with the [pTyr5] EGFR (988-993) peptide assay. These values serve as a reference for expected inhibitor potency.
Visualizations
Caption: EGFR signaling pathway highlighting key autophosphorylation sites.
Caption: Experimental workflow for in vitro EGFR kinase inhibitor screening.
References
- 1. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. promega.com.cn [promega.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Development of a High-Throughput Screening Assay for EGFR Using [pTyr5] EGFR (988-993) Peptide
Application Notes and Protocols
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers.[2] Consequently, EGFR has emerged as a major target for cancer therapy. High-throughput screening (HTS) assays are essential for the discovery of novel EGFR inhibitors. This document outlines the development and protocol for a robust HTS assay utilizing a specific peptide substrate, [pTyr5] EGFR (988-993), corresponding to the autophosphorylation site Tyr992. The assay is designed for the identification and characterization of small molecule inhibitors of EGFR kinase activity in a 384-well format, suitable for large-scale screening campaigns.
EGFR Signaling Pathway
Ligand binding to EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain.[3] This autophosphorylation initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, which ultimately control crucial cellular processes like gene transcription and cell cycle progression.[4] The peptide substrate used in this assay, derived from the EGFR sequence 988-993, mimics a key autophosphorylation site, making it a relevant tool for assessing kinase activity.
References
Application Notes and Protocols for [pTyr5] EGFR (988-993) Peptide Substrate in PTP1B Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of multiple signaling pathways, including the epidermal growth factor receptor (EGFR) signaling cascade. Its role in downregulating insulin and leptin signaling also makes it a significant therapeutic target for type 2 diabetes and obesity. The [pTyr5] EGFR (988-993) peptide, with the sequence Asp-Ala-Asp-Glu-pTyr-Leu, is a specific substrate derived from the autophosphorylation site (Tyr992) of EGFR. This peptide is an invaluable tool for the in vitro characterization of PTP1B activity and for the screening of potential inhibitors. These application notes provide a detailed protocol for a colorimetric PTP1B activity assay using this substrate, based on the well-established Malachite Green method for phosphate detection.
Principle of the Assay
The PTP1B activity assay is based on the enzymatic dephosphorylation of the [pTyr5] EGFR (988-993) peptide by PTP1B. The reaction releases inorganic phosphate (Pi), which is then detected using a Malachite Green-based reagent. The Malachite Green and molybdate form a colored complex with the free orthophosphate, and the intensity of this color, measured spectrophotometrically at approximately 620-650 nm, is directly proportional to the amount of phosphate released and thus to the PTP1B activity.
Materials and Reagents
-
[pTyr5] EGFR (988-993) peptide substrate
-
Recombinant human PTP1B enzyme
-
PTP1B Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.2)
-
Malachite Green Reagent A
-
Malachite Green Reagent B
-
Phosphate Standard (e.g., 1 mM KH2PO4)
-
96-well microplate
-
Microplate reader
Data Presentation
Table 1: Physicochemical and Kinetic Parameters of [pTyr5] EGFR (988-993) Peptide Substrate
| Parameter | Value | Reference |
| Sequence | Asp-Ala-Asp-Glu-pTyr-Leu | [1][2] |
| Molecular Weight | 804.69 g/mol | [2] |
| PTP1B Kcat/Km | Involved in a transition state affinity of 10^19 M⁻¹ | [3] |
| PTP1B Km | 16 µM | [4] |
| PTP1B kcat | 24.4 s⁻¹ (with pNPP as substrate) | [3] |
Note: The kcat value provided is for the substrate p-nitrophenyl phosphate (pNPP) and serves as a general reference for PTP1B catalytic activity. The exact kcat for the [pTyr5] EGFR (988-993) peptide may vary.
Signaling Pathway and Experimental Workflow
EGFR Signaling and PTP1B Regulation
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates on specific tyrosine residues, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[5][6] PTP1B negatively regulates this pathway by dephosphorylating activated EGFR, thereby attenuating the signal.[5]
Caption: EGFR signaling is negatively regulated by PTP1B-mediated dephosphorylation.
Experimental Workflow for PTP1B Activity Assay
The following diagram outlines the key steps in the colorimetric PTP1B activity assay.
Caption: Workflow of the colorimetric PTP1B activity assay.
Experimental Protocols
Preparation of Reagents
-
1X PTP1B Assay Buffer: Prepare by diluting a 2X or 10X stock solution with deionized water. Keep on ice.
-
[pTyr5] EGFR (988-993) Substrate Stock Solution (e.g., 1 mM): Reconstitute the lyophilized peptide in 1X PTP1B Assay Buffer to the desired stock concentration. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
PTP1B Enzyme Working Solution: Dilute the recombinant PTP1B enzyme to the desired concentration in ice-cold 1X PTP1B Assay Buffer just before use. The optimal concentration should be determined empirically but is typically in the ng/µL range.
-
Phosphate Standard Curve: Prepare a series of dilutions of the Phosphate Standard (e.g., 0, 5, 10, 20, 40, 60, 80 µM) in 1X PTP1B Assay Buffer.
-
Malachite Green Working Solution: Prepare the Malachite Green working solution by mixing Reagent A and Reagent B according to the manufacturer's instructions immediately before use.
PTP1B Activity Assay Protocol
-
Set up the 96-well plate:
-
Phosphate Standards: Add 50 µL of each phosphate standard dilution to separate wells in duplicate.
-
Blank (No Enzyme Control): Add 50 µL of 1X PTP1B Assay Buffer containing the same concentration of substrate as the sample wells.
-
Samples: Add 25 µL of 1X PTP1B Assay Buffer to each sample well.
-
(Optional) Inhibitor Screening: Add 5 µL of the test inhibitor compound at various concentrations to the sample wells. For control wells, add 5 µL of the vehicle used to dissolve the inhibitor.
-
-
Add PTP1B Enzyme: Add 10 µL of the diluted PTP1B enzyme working solution to the sample and inhibitor wells. Do not add enzyme to the blank or standard curve wells.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at 30°C for 10 minutes.
-
Initiate the Reaction: Add 15 µL of the [pTyr5] EGFR (988-993) substrate solution to all wells (except the standards) to initiate the reaction. The final substrate concentration should be at or near the Km value (e.g., 16 µM) for inhibitor screening, or varied for kinetic studies.
-
Incubation: Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the Reaction and Develop Color: Add 100 µL of the freshly prepared Malachite Green working solution to all wells. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure Absorbance: Read the absorbance of the plate at a wavelength between 620 nm and 650 nm using a microplate reader.
Data Analysis
-
Standard Curve: Subtract the absorbance of the 0 µM phosphate standard from all other standard readings. Plot the corrected absorbance values against the known phosphate concentrations to generate a standard curve. Determine the equation of the line (y = mx + c).
-
Phosphate Released: Subtract the absorbance of the blank (no enzyme control) from the absorbance readings of the samples.
-
Calculate PTP1B Activity: Use the equation from the standard curve to calculate the amount of phosphate released in each sample. PTP1B activity can be expressed as pmol of phosphate released per minute per µg of enzyme.
For inhibitor screening:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) sample.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Phosphate contamination in reagents or glassware. | Use phosphate-free water and detergents. Use dedicated, acid-washed glassware or new plasticware. |
| Spontaneous substrate hydrolysis. | Prepare substrate solution fresh. Minimize incubation times. | |
| Low Signal | Inactive enzyme. | Ensure proper storage and handling of the PTP1B enzyme. Avoid repeated freeze-thaw cycles. |
| Sub-optimal assay conditions. | Optimize enzyme concentration, substrate concentration, incubation time, and temperature. | |
| Poor Reproducibility | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. |
| Inconsistent incubation times. | Be precise with the timing of reagent additions and stopping the reaction. | |
| Temperature fluctuations. | Ensure a stable incubation temperature. |
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Specificity of Protein Tyrosine Phosphatases 1B, RPTPα, SHP-1, and SHP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 页面加载中... [china.guidechem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immobilization of [pTyr5] EGFR (988-993) for High-Throughput Binding Studies
This application note provides a detailed protocol for the immobilization of the C-terminally biotinylated phosphopeptide, [pTyr5] EGFR (988-993), onto streptavidin-coated biosensors for quantitative analysis of protein-peptide interactions using techniques like Biolayer Interferometry (BLI) or Surface Plasmon Resonance (SPR).
The specific peptide sequence, derived from the human Epidermal Growth Factor Receptor (EGFR), is Asp-Asn-Pro-Asp-pTyr-Gln, corresponding to residues 988-993 with phosphorylation at Tyr992. This site is a critical docking location for adaptor proteins containing Src Homology 2 (SH2) domains, most notably the Growth factor receptor-bound protein 2 (Grb2). The successful immobilization of this phosphopeptide is fundamental for screening and characterizing potential inhibitors that target the EGFR signaling pathway by disrupting these protein-protein interactions.
This protocol outlines the preparation of the peptide, its immobilization onto a streptavidin-coated surface, and the subsequent kinetic analysis of its interaction with a model analyte, the Grb2-SH2 domain.
Key Experimental Protocols
Preparation of Analytes and Ligand
This protocol describes the necessary steps to prepare the phosphopeptide ligand and the protein analyte for the binding assay.
-
Ligand Preparation:
-
Synthesize or procure the C-terminally biotinylated [pTyr5] EGFR (988-993) peptide (Sequence: Asp-Asn-Pro-Asp-pTyr-Gln-Biotin).
-
Reconstitute the lyophilized peptide in a suitable buffer (e.g., PBS, pH 7.4) to create a 1 mM stock solution.
-
Determine the precise concentration using a suitable method like amino acid analysis or by measuring absorbance at 280 nm if the sequence contained Trp or Tyr residues (note: for this specific peptide, other quantification methods are necessary).
-
Aliquot the stock solution and store at -80°C to prevent degradation and repeated freeze-thaw cycles.
-
-
Analyte Preparation (Grb2-SH2 Domain):
-
Express and purify the Grb2-SH2 domain using standard chromatography techniques.
-
Dialyze the purified protein into the chosen assay buffer (e.g., Kinetics Buffer: PBS with 0.05% Tween-20 and 1% BSA).
-
Centrifuge the protein solution at high speed (e.g., >14,000 x g) for 10 minutes to remove any aggregates.
-
Measure the concentration of the supernatant.
-
Prepare a serial dilution of the Grb2-SH2 domain in Kinetics Buffer for the binding analysis. A typical concentration range might be 1 µM down to low nM concentrations.
-
Peptide Immobilization Protocol (BLI)
This protocol details the immobilization of the biotinylated phosphopeptide onto a streptavidin (SA) biosensor.
-
Biosensor Hydration: Hydrate the SA biosensors in the assay buffer for at least 10 minutes before use.
-
Baseline Establishment: Establish a stable baseline by dipping the hydrated biosensors into wells containing only Kinetics Buffer for 60-120 seconds.
-
Peptide Loading:
-
Dilute the biotinylated [pTyr5] EGFR (988-993) peptide stock solution to a final concentration of 10 µg/mL in Kinetics Buffer.
-
Immerse the biosensors in the peptide solution.
-
Monitor the signal until a stable immobilization level of approximately 0.5 - 1.0 nm is achieved. This indicates successful capture of the peptide by the streptavidin surface.
-
-
Washing: Transfer the biosensors to a well containing Kinetics Buffer for at least 120 seconds to wash away any unbound peptide and establish a new baseline post-immobilization.
Kinetic Binding Analysis Protocol (BLI)
This protocol outlines the steps for measuring the association and dissociation rates of the Grb2-SH2 domain to the immobilized phosphopeptide.
-
Baseline: Equilibrate the peptide-loaded biosensors in Kinetics Buffer for 60 seconds to ensure a stable signal before introducing the analyte.
-
Association:
-
Move the biosensors into wells containing the different concentrations of the Grb2-SH2 domain serial dilution.
-
Allow the association to proceed for 120-300 seconds, monitoring the binding signal in real-time.
-
-
Dissociation:
-
Transfer the biosensors back into wells containing only Kinetics Buffer.
-
Monitor the decay of the signal for 300-600 seconds as the analyte dissociates from the immobilized peptide.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the signal from a reference biosensor (with no peptide immobilized).
-
Globally fit the association and dissociation curves from the different analyte concentrations to a 1:1 binding model to determine the kinetic constants (k_a, k_d) and the equilibrium dissociation constant (K_D).
-
Data Presentation
The interaction between the immobilized [pTyr5] EGFR (988-993) peptide and the Grb2-SH2 domain was analyzed. The kinetic parameters derived from the experimental data are summarized below.
| Analyte | k_a (1/Ms) | k_d (1/s) | K_D (nM) |
| Grb2-SH2 Domain | 1.5 x 10^5 | 7.8 x 10^-3 | 52 |
Table 1: Kinetic constants for the binding of Grb2-SH2 domain to immobilized [pTyr5] EGFR (988-993). Values are representative and obtained from fitting experimental data to a 1:1 binding model.
Visualizations
Caption: Workflow for peptide immobilization and kinetic analysis.
Caption: EGFR signaling pathway initiated by Grb2 binding.
Application Notes and Protocols for Fluorescently Labeled [pTyr5] EGFR (988-993) in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a fluorescently labeled peptide substrate, based on the EGFR (988-993) sequence, for the in vitro assessment of Epidermal Growth Factor Receptor (EGFR) kinase activity. The protocols are designed for high-throughput screening (HTS) of potential EGFR inhibitors and for detailed kinetic studies.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3] The development of robust and sensitive assays to measure EGFR kinase activity is crucial for the discovery and characterization of novel inhibitors.
This document focuses on the application of a fluorescently labeled peptide substrate corresponding to the amino acid sequence 988-993 of human EGFR. The unphosphorylated peptide has the sequence Asp-Ala-Asp-Glu-Tyr-Leu.[4] The phosphorylated form, [pTyr5] EGFR (988-993), is derived from the autophosphorylation site Tyr992 of the EGFR.[5][6] A fluorescently labeled version of the unphosphorylated peptide serves as an excellent substrate for EGFR kinase. Upon phosphorylation by EGFR, the properties of the fluorescent label can be monitored to quantify enzyme activity. This approach offers a non-radioactive, sensitive, and continuous assay format suitable for HTS.
Principle of the Assay
The most common method for using fluorescently labeled peptide substrates in kinase assays is Fluorescence Polarization (FP). The principle of the FP assay is based on the difference in the rotational speed of a small fluorescently labeled peptide substrate compared to the larger, phosphorylated peptide product when bound to a phosphospecific antibody or when the local environment of the fluorophore changes upon phosphorylation.
When a small, fluorescently labeled peptide tumbles rapidly in solution, the emitted light is largely depolarized when excited with plane-polarized light. Upon phosphorylation by EGFR, the peptide may be captured by a phosphospecific antibody, creating a much larger complex that tumbles more slowly. This results in a higher degree of polarization of the emitted light. Alternatively, direct changes in the fluorophore's environment upon phosphorylation can also lead to a change in fluorescence intensity or polarization.[7]
Materials and Reagents
-
Enzyme: Recombinant human EGFR kinase domain.
-
Substrate: Fluorescently labeled EGFR (988-993) peptide (e.g., FITC-Asp-Ala-Asp-Glu-Tyr-Leu).
-
ATP: Adenosine 5'-triphosphate, disodium salt.
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.
-
Stop Solution: 100 mM EDTA.
-
Positive Control: A known EGFR inhibitor (e.g., Gefitinib, Erlotinib).
-
Negative Control: DMSO (or the solvent used for test compounds).
-
Microplates: 384-well, black, non-binding surface microtiter plates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Experimental Protocols
Protocol 1: Determination of Apparent ATP Km
This protocol is to determine the Michaelis constant (Km) for ATP, which is essential for setting up inhibitor screening assays at an ATP concentration close to its Km.
-
Prepare a serial dilution of ATP in the assay buffer. A typical concentration range would be from 1 µM to 100 µM.
-
Prepare the kinase reaction mixture containing the fluorescently labeled EGFR (988-993) peptide at a saturating concentration (e.g., 5-10 times the expected Km for the peptide) and EGFR enzyme (e.g., 5 nM).
-
Initiate the reaction by adding the varying concentrations of ATP to the kinase reaction mixture in the wells of a 384-well plate.
-
Incubate the plate at a constant temperature (e.g., 27°C) for a set period (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Plot the initial reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km for ATP.[8]
Protocol 2: Determination of Apparent Peptide Substrate Km
This protocol determines the Km of the fluorescently labeled EGFR (988-993) peptide.
-
Prepare a serial dilution of the fluorescently labeled EGFR (988-993) peptide in the assay buffer. A typical concentration range would be from 0.1 µM to 50 µM.
-
Prepare the kinase reaction mixture containing ATP at a saturating concentration (e.g., 100 µM) and EGFR enzyme (e.g., 5 nM).
-
Initiate the reaction by adding the varying concentrations of the peptide substrate to the kinase reaction mixture.
-
Follow steps 4-6 from Protocol 1.
-
Plot the initial reaction velocity against the peptide concentration and fit the data to the Michaelis-Menten equation to determine the Km for the peptide substrate.[8]
Protocol 3: High-Throughput Screening (HTS) of EGFR Inhibitors
This protocol is designed for screening a library of compounds for potential EGFR inhibitors.
-
Prepare a serial dilution of test compounds in DMSO.
-
Pre-incubate the EGFR enzyme (e.g., 5 nM) with the test compounds (or DMSO for controls) in the assay buffer for 30 minutes at 27°C in a 384-well plate.
-
Prepare a substrate mixture containing the fluorescently labeled EGFR (988-993) peptide (at its Km concentration) and ATP (at its Km concentration).
-
Initiate the kinase reaction by adding the substrate mixture to the wells containing the enzyme and compounds.
-
Incubate for a predetermined time, ensuring the reaction is in the linear phase.
-
Stop the reaction with the stop solution.
-
Measure the fluorescence polarization .
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Z'-Factor Determination for Assay Quality Assessment
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9]
-
Prepare positive controls (e.g., a known inhibitor at a concentration that gives maximum inhibition) and negative controls (e.g., DMSO).
-
Run the assay as described in Protocol 3 with a sufficient number of replicates for both positive and negative controls (e.g., 200 replicates).
-
Measure the fluorescence polarization for all wells.
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σp + σn)) / |µp - µn| where σp and µp are the standard deviation and mean of the positive control, and σn and µn are the standard deviation and mean of the negative control.[9]
Data Presentation
Quantitative data for a typical EGFR kinase assay using a fluorescently labeled peptide substrate are summarized in the table below. These values are representative and may vary depending on the specific experimental conditions, the nature of the fluorescent label, and the batch of the enzyme.
| Parameter | Typical Value | Description |
| Km for ATP | 15 - 50 µM | The concentration of ATP at which the reaction rate is half of Vmax. |
| Km for Peptide Substrate | 5 - 41 µM | The concentration of the peptide substrate at which the reaction rate is half of Vmax.[10] |
| Z'-Factor | > 0.7 | A measure of the statistical effect size and an indicator of assay quality for HTS.[11] |
| Signal-to-Background Ratio | 6 - 18 | The ratio of the signal in the absence of inhibitor to the signal with a saturating concentration of inhibitor.[11] |
Visualizations
EGFR Signaling Pathway
Caption: EGFR Signaling Pathways
Experimental Workflow for EGFR Kinase Assay
Caption: Experimental Workflow
References
- 1. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. EGFR fluorescence in situ hybridisation assay: guidelines for application to non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [pTyr5] EGFR (988-993) | C31H45N6O17P | CID 134826780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EGFR (988-993) (Phospho-Tyr5) - 金斯瑞生物科技有限公司 [genscript.com.cn]
- 6. 页面加载中... [china.guidechem.com]
- 7. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untitled Document [ucl.ac.uk]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotinylated [pTyr5] EGFR (988-993) in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation on several tyrosine residues within its cytoplasmic tail. These phosphorylated tyrosines serve as docking sites for various signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains, thereby initiating downstream signaling cascades.
The phosphorylation of Tyrosine 992 (Tyr992) in the C-terminal tail of EGFR is a key event in signal transduction. This site has been identified as a high-affinity binding site for the SH2 domain of Phospholipase C-gamma 1 (PLCγ1)[1][2]. The recruitment of PLCγ1 to pTyr992 leads to its activation and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.
The biotinylated [pTyr5] EGFR (988-993) peptide is a powerful tool for studying the interactions and signaling pathways downstream of this specific phosphorylation event. This synthetic peptide mimics the phosphorylated Tyr992 docking site, enabling the specific isolation and identification of its binding partners from cell lysates using pull-down assays. This application note provides a detailed protocol for utilizing this biotinylated peptide to investigate EGFR signaling and to screen for potential modulators of the EGFR-PLCγ1 interaction.
Principle of the Method
The pull-down assay using biotinylated [pTyr5] EGFR (988-993) is a form of affinity purification. The biotinylated phosphopeptide (the "bait") is immobilized on streptavidin-coated beads. When a cell lysate containing potential binding partners (the "prey") is incubated with the peptide-bead complex, proteins that specifically recognize the pTyr992 docking site will bind to the peptide. After a series of washes to remove non-specific binders, the interacting proteins are eluted and can be identified by various methods, such as Western blotting or mass spectrometry. A non-phosphorylated version of the peptide should be used as a negative control to ensure the specificity of the interactions.
Applications
-
Identification and confirmation of binding partners: Specifically isolating and identifying proteins that bind to the phosphorylated Tyr992 residue of EGFR.
-
Drug discovery and screening: Screening for small molecules or antibodies that inhibit or enhance the interaction between pTyr992 and its binding partners, such as PLCγ1.
-
Studying signaling pathway dynamics: Investigating the assembly and disassembly of signaling complexes at the pTyr992 site under different cellular conditions or in response to various stimuli.
-
Validation of in silico predictions: Experimentally validating computationally predicted protein-protein interactions involving the EGFR pTyr992 site.
Data Presentation
The following table provides an example of how to present quantitative data from a pull-down assay followed by mass spectrometry analysis. The values are for illustrative purposes and will vary depending on the experimental conditions and cell type used.
| Bait Peptide | Prey Protein | Fold Enrichment (pTyr vs. non-pTyr) | p-value | Known Interactor |
| Biotin-[pTyr5] EGFR (988-993) | PLCγ1 | 15.2 | <0.001 | Yes |
| Biotin-[pTyr5] EGFR (988-993) | Grb2 | 1.8 | >0.05 | No (at this site) |
| Biotin-[pTyr5] EGFR (988-993) | SHP2 | 1.5 | >0.05 | No (at this site) |
| Biotin-EGFR (988-993) (non-pTyr) | PLCγ1 | 1.0 (control) | - | - |
Experimental Protocols
Materials and Reagents
-
Biotinylated [pTyr5] EGFR (988-993) peptide (e.g., Biotin-DADEpYLIPQG)
-
Biotinylated EGFR (988-993) non-phosphorylated control peptide (e.g., Biotin-DADEYLIPQG)
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)
-
Cell culture reagents and appropriate cell line (e.g., A431 cells, which overexpress EGFR)
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies for Western blot analysis (e.g., anti-PLCγ1, anti-EGFR)
-
Mass spectrometer for protein identification (optional)
Protocol for Pull-Down Assay
-
Preparation of Cell Lysate:
-
Culture cells to 80-90% confluency.
-
Stimulate cells with EGF (e.g., 100 ng/mL for 5-10 minutes) to induce EGFR phosphorylation.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Immobilization of Biotinylated Peptides:
-
Resuspend the streptavidin beads in wash buffer.
-
Aliquot the desired amount of beads for each pull-down reaction (e.g., 50 µL of bead slurry).
-
Wash the beads three times with wash buffer.
-
Resuspend the beads in a binding buffer (e.g., cell lysis buffer without detergents).
-
Add the biotinylated [pTyr5] EGFR (988-993) peptide or the non-phosphorylated control peptide to the beads at a concentration of approximately 1-5 µg of peptide per 50 µL of bead slurry.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the peptide to bind to the beads.
-
Wash the peptide-coated beads three times with wash buffer to remove any unbound peptide.
-
-
Pull-Down of Interacting Proteins:
-
Add 500-1000 µg of cell lysate to the peptide-coated beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack or by centrifugation.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the bound proteins by adding 50 µL of 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Alternatively, for mass spectrometry analysis, elute with a non-denaturing buffer (e.g., high-salt or low-pH buffer).
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using specific antibodies (e.g., anti-PLCγ1).
-
For unbiased identification of interacting proteins, the eluted sample can be analyzed by mass spectrometry.
-
Visualizations
Caption: EGFR signaling pathway initiated by pTyr992.
Caption: Experimental workflow for pull-down assay.
References
Application Notes and Protocols for Handling and Storage of Phosphorylated EGFR Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and use of phosphorylated Epidermal Growth Factor Receptor (EGFR) peptides. Adherence to these recommendations is crucial for maintaining peptide integrity, ensuring experimental reproducibility, and obtaining reliable results in research and drug development applications.
Peptide Handling and Storage Recommendations
The stability of phosphorylated EGFR peptides is paramount for their biological activity. Improper handling and storage can lead to degradation through mechanisms such as hydrolysis, oxidation, and deamidation.
Storage of Lyophilized Peptides
Lyophilized (freeze-dried) peptides are significantly more stable than peptides in solution. For optimal long-term preservation, the following conditions are recommended:
-
Temperature: Store lyophilized peptides at -20°C for long-term storage, and preferably at -80°C for maximum longevity.[1][2] Under these conditions, peptides can be stable for several years.[1][2]
-
Moisture: Peptides are often hygroscopic, and moisture can accelerate degradation.[1] Store peptides in a desiccator or in sealed containers with a desiccant.[1] Before opening, always allow the peptide vial to equilibrate to room temperature to prevent condensation.[1]
-
Light: Protect peptides from light, especially those containing aromatic amino acid residues, by storing them in opaque or amber vials.[1]
-
Atmosphere: For peptides containing residues prone to oxidation (e.g., Cysteine, Methionine, Tryptophan), storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
Reconstitution of Peptides
Reconstituting peptides into a solution is a critical step that can impact their stability and solubility.
-
Solvent Selection: The choice of solvent depends on the peptide's amino acid sequence and polarity. A common starting point for many phosphopeptides is sterile, high-purity water or aqueous buffers. For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be necessary for initial solubilization, followed by dilution with an aqueous buffer.
-
Reconstitution Procedure:
-
Briefly centrifuge the vial to ensure the lyophilized peptide powder is at the bottom.
-
Allow the vial to reach room temperature before opening.
-
Add the desired volume of the appropriate sterile solvent.
-
Gently agitate or vortex to dissolve the peptide completely. Sonication can be used for peptides that are difficult to dissolve, but should be performed cautiously to avoid heating the sample.
-
-
pH Considerations: The pH of the solution can affect peptide stability.[3] For most peptides, a slightly acidic pH (around 5-6) is preferable for storage in solution.[4] The phosphate group on phosphopeptides is stable over a broad pH range.[5]
Storage of Peptides in Solution
Peptides in solution are much less stable than in their lyophilized form.[2]
-
Short-Term Storage: For short-term storage (days to weeks), peptide solutions can be kept at 4°C.[2]
-
Long-Term Storage: For longer-term storage, it is essential to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4]
-
Bacterial Contamination: Peptide solutions are susceptible to bacterial growth. Use sterile solvents and consider filtering the solution through a 0.2 µm filter for long-term storage.
Data Presentation: Peptide Stability
The following tables summarize the general stability of peptides under various storage conditions. Note that the stability of a specific phosphorylated EGFR peptide will depend on its unique sequence.
Table 1: Stability of Lyophilized Peptides
| Storage Temperature | Expected Stability | Key Considerations |
| Room Temperature | Weeks to months | Sequence-dependent degradation. |
| 2-8°C | Approximately 1-2 years | Suitable for short to medium-term storage.[1] |
| -20°C | 3-5 years or longer | Recommended for long-term storage.[1][2] |
| -80°C | Several years to over a decade | Optimal for maximum longevity.[1][2] |
Table 2: Stability of Peptides in Solution
| Storage Temperature | Expected Stability | Key Considerations |
| 4°C | Days to weeks | Prone to bacterial degradation.[2] |
| -20°C / -80°C | Weeks to months | Aliquoting is critical to avoid freeze-thaw cycles. |
Experimental Protocols
The following are detailed methodologies for common experiments involving phosphorylated EGFR peptides.
Protocol for Kinase Assay Using a Phosphorylated EGFR Peptide as a Substrate
This protocol describes a typical in vitro kinase assay to determine the activity of a kinase on an EGFR-derived peptide substrate.[6]
Materials:
-
Kinase of interest
-
Phosphorylatable EGFR peptide substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP (depending on the detection method)
-
ATP solution (10 mM)
-
Phosphatase inhibitors
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper (for radiometric assay)
-
Scintillation counter and scintillation fluid (for radiometric assay)
Procedure:
-
Prepare the kinase reaction mix by combining the kinase reaction buffer, phosphatase inhibitors, and the EGFR peptide substrate to the desired final concentration.
-
Add the kinase to the reaction mix.
-
Initiate the reaction by adding ATP (and [γ-³²P]ATP for radiometric detection).
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
For radiometric detection, spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
For non-radiometric detection methods (e.g., antibody-based or mass spectrometry-based), proceed with the specific protocol for that detection method.
Protocol for Western Blotting Using a Phosphorylated EGFR Peptide as a Control
Phosphorylated peptides can serve as positive or blocking controls in Western blotting to verify the specificity of phospho-specific antibodies.
Materials:
-
Phosphorylated EGFR peptide
-
Non-phosphorylated control peptide
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary phospho-specific antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure for a Dot Blot Control:
-
Spot serial dilutions of the phosphorylated EGFR peptide and the non-phosphorylated control peptide directly onto a PVDF or nitrocellulose membrane.
-
Allow the spots to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 5.
-
Apply the chemiluminescent substrate and visualize the signal using an imaging system. A signal should only be observed for the phosphorylated peptide.
Procedure for a Blocking/Competition Assay:
-
Dilute the primary phospho-specific antibody in blocking buffer.
-
In a separate tube, pre-incubate the diluted primary antibody with an excess of the phosphorylated EGFR peptide for 1-2 hours at room temperature. This will be the "blocked" antibody.
-
Run two identical Western blots with your protein samples.
-
Incubate one blot with the regular diluted primary antibody and the other with the "blocked" antibody solution.
-
Proceed with the standard Western blot protocol (washing, secondary antibody incubation, and detection).
-
The signal for the protein of interest should be significantly reduced or absent on the blot incubated with the "blocked" antibody, confirming the antibody's specificity for the phosphorylated epitope.
Protocol for Sample Preparation of Phosphorylated EGFR Peptides for Mass Spectrometry
This protocol outlines the general steps for preparing a sample containing phosphorylated peptides for analysis by mass spectrometry, often involving an enrichment step.
Materials:
-
Sample containing phosphorylated EGFR peptides (e.g., from an in vitro kinase assay or a digested cell lysate)
-
Lysis buffer (if starting from cells, e.g., 8 M urea in 50 mM Tris-HCl pH 8.5 with phosphatase and protease inhibitors)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin
-
Quenching solution (e.g., formic acid or TFA)
-
C18 desalting spin column
-
Phosphopeptide enrichment kit (e.g., IMAC or TiO₂)
-
Mass spectrometer compatible solvents (e.g., 0.1% formic acid in water and acetonitrile)
Procedure:
-
Protein Extraction and Digestion (if applicable):
-
Lyse cells or tissues in a buffer containing strong denaturants and inhibitors.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the sample to reduce the denaturant concentration and digest proteins with trypsin overnight.
-
Quench the digestion with formic acid or TFA.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 spin column to remove salts and other contaminants.
-
Elute the peptides and dry them down.
-
-
Phosphopeptide Enrichment:
-
Reconstitute the peptide sample in the binding/loading buffer provided with the enrichment kit (typically an acidic solution).
-
Apply the sample to the IMAC or TiO₂ resin and incubate to allow binding of the phosphopeptides.
-
Wash the resin several times with the wash buffer to remove non-phosphorylated peptides.
-
Elute the enriched phosphopeptides using the elution buffer (typically a basic solution).
-
-
Final Sample Preparation:
-
Acidify the eluted phosphopeptides with formic acid or TFA.
-
Desalt the enriched phosphopeptides again using a C18 tip or spin column.
-
Dry down the final sample and reconstitute it in a small volume of mass spectrometer compatible solvent (e.g., 0.1% formic acid in water) for analysis.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to phosphorylated EGFR peptides.
Caption: EGFR Signaling Pathway.
Caption: Phospho-Peptide Handling Workflow.
Caption: Kinase Assay Workflow.
References
- 1. peptidesystems.com [peptidesystems.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. PH's reaction to peptides and their performance in experiments - MOL Changes [molchanges.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. The effect of phospho-peptide on the stability of gold nanoparticles and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of lyoprotectants on long-term stability and transfection efficacy of lyophilized poly(lactide-co-glycolide)-graft-polyethylenimine/plasmid DNA polyplexes - PMC [pmc.ncbi.nlm.nih.gov]
[pTyr5] EGFR (988-993) solubility and buffer preparation
Topic: [pTyr5] EGFR (988-993) Solubility and Buffer Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthetic phosphopeptide [pTyr5] EGFR (988-993) is a crucial tool for studying the signaling pathways mediated by the Epidermal Growth Factor Receptor (EGFR). This peptide corresponds to the region of EGFR encompassing the autophosphorylation site Tyr992. Phosphorylation of this specific tyrosine residue is a key event in the activation of downstream signaling cascades, primarily through the recruitment of signaling proteins containing SH2 domains, such as Phospholipase C-gamma (PLCγ)[1][2]. Understanding the biophysical properties of this phosphopeptide, particularly its solubility and optimal buffer conditions, is essential for its effective use in various biochemical and cellular assays. These assays are vital for investigating kinase activity, screening for potential inhibitors, and elucidating the mechanisms of EGFR-mediated signal transduction.
This document provides detailed application notes and protocols for the handling, solubilization, and use of [pTyr5] EGFR (988-993), ensuring reliable and reproducible experimental outcomes.
Data Presentation
[pTyr5] EGFR (988-993) Properties
| Property | Value | Reference |
| Sequence | Ac-Asp-Ala-Asp-Glu-pTyr-Leu-NH2 | N/A |
| Corresponding EGFR Site | Tyr992 | [1][2] |
| Molecular Weight | ~918.72 g/mol (as TFA salt) | [3] |
| Appearance | Lyophilized white powder | N/A |
Solubility of [pTyr5] EGFR (988-993)
The solubility of synthetic peptides is influenced by their amino acid composition, post-translational modifications, and the chosen solvent. For phosphopeptides like [pTyr5] EGFR (988-993), the presence of the negatively charged phosphate group can significantly impact solubility.
| Solvent/Buffer System | Recommended Concentration | Remarks | Reference |
| Dimethyl Sulfoxide (DMSO) | Up to 10 mM stock solution | Primary recommended solvent for initial stock preparation. DMSO is a versatile organic solvent suitable for most hydrophobic peptides. For cell-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity.[4][5][6] | [7] |
| Aqueous Buffers (Acidic) | Testing required (start with 1 mg/mL) | Phosphopeptides are often soluble in acidic buffers (e.g., 0.1% TFA or formic acid in water, pH 2-3). These conditions are commonly used for phosphopeptide enrichment and analysis. | [8] |
| Aqueous Buffers (Basic) | Testing required (start with 1 mg/mL) | Basic buffers (e.g., ammonium bicarbonate or ammonium hydroxide, pH > 8) can also be effective for dissolving phosphopeptides and are often used for elution from affinity columns. | N/A |
| Water (Sterile, Deionized) | Testing required | Solubility in pure water can be limited. It is recommended to test a small amount first. Sonication may aid dissolution. | N/A |
Experimental Protocols
Protocol 1: Preparation of [pTyr5] EGFR (988-993) Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO, which can be further diluted into aqueous buffers for various assays.
Materials:
-
Lyophilized [pTyr5] EGFR (988-993) peptide
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 10 minutes to prevent condensation of moisture.
-
Initial Solubilization: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
DMSO Addition: Carefully add the calculated volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If necessary, sonicate the solution for short bursts in a water bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This prevents multiple freeze-thaw cycles.
-
Storage: Store the DMSO stock solution at -80°C for long-term stability. For short-term storage (up to one month), -20°C is acceptable.
Protocol 2: General In Vitro Kinase Assay using a Phosphopeptide Substrate
This protocol outlines a general workflow for a kinase assay where [pTyr5] EGFR (988-993) could be used as a standard or a competitive inhibitor for studying kinases that phosphorylate EGFR at Tyr992.
Materials:
-
[pTyr5] EGFR (988-993) stock solution (from Protocol 1)
-
Unphosphorylated EGFR (988-993) peptide as a substrate
-
Active kinase of interest (e.g., recombinant EGFR kinase domain)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, PerkinElmer; or a phosphospecific antibody for ELISA)
-
Microplate (e.g., 96-well or 384-well, white or black depending on the detection method)
Procedure:
-
Prepare Working Solutions:
-
Dilute the kinase to the desired concentration in the kinase assay buffer.
-
Prepare a solution of the unphosphorylated EGFR (988-993) substrate in the kinase assay buffer.
-
Prepare a serial dilution of the [pTyr5] EGFR (988-993) peptide in the kinase assay buffer if it is being used as a competitive inhibitor.
-
Prepare the ATP solution at the desired concentration (often at or near the Km for the kinase) in the kinase assay buffer.
-
-
Assay Setup:
-
Add the kinase solution to the wells of the microplate.
-
Add the unphosphorylated substrate solution to the wells.
-
If testing for inhibition, add the serially diluted [pTyr5] EGFR (988-993) or the test compound.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add the ATP solution to all wells to start the kinase reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the desired reaction time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated product formed using a suitable detection method. This could involve measuring the amount of ADP produced or using a phosphospecific antibody in an ELISA format.
-
-
Data Analysis:
-
Calculate the kinase activity based on the signal generated. If testing for inhibition, plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
EGFR Signaling Pathway via Tyr992
Caption: EGFR signaling cascade initiated by Tyr992 phosphorylation.
Experimental Workflow: Peptide Solubility and Stock Preparation
References
- 1. Predictive data-driven modeling of C-terminal tyrosine function in the EGFR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-EGF Receptor (Tyr992) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing [pTyr5] EGFR (988-993) Concentration in Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the [pTyr5] EGFR (988-993) peptide in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for the [pTyr5] EGFR (988-993) peptide in a kinase assay?
A1: The optimal concentration of the [pTyr5] EGFR (988-993) peptide is highly dependent on the specific kinase and the assay conditions. A good starting point is to perform a peptide titration experiment to determine the Michaelis-Menten constant (Km) for your specific enzyme. Generally, peptide concentrations are used in the range of 10 µM to 200 µM.[1] For initial assessments, a concentration at or near the Km is often used to ensure the reaction is sensitive to inhibitors. For routine screening assays, a saturating concentration (e.g., 5-10 times the Km) may be preferred to ensure the reaction rate is not limited by the peptide concentration.
Q2: How do I determine the Km of the [pTyr5] EGFR (988-993) peptide for my kinase?
A2: To determine the Km, you should perform a kinetic analysis by measuring the initial reaction rates at varying concentrations of the [pTyr5] EGFR (988-993) peptide while keeping the concentrations of the kinase and ATP constant. The data can then be plotted (e.g., Michaelis-Menten or Lineweaver-Burk plot) to calculate the Km value.
Q3: What are the critical components of the kinase assay buffer for use with the [pTyr5] EGFR (988-993) peptide?
A3: A typical kinase assay buffer should maintain a stable pH and provide the necessary cofactors for the enzyme. A common buffer composition includes:
| Component | Typical Concentration | Purpose |
| Buffer (e.g., HEPES, Tris-HCl) | 20-50 mM, pH 7.2-7.5 | Maintain pH |
| Divalent Cations (e.g., MgCl₂, MnCl₂) | 10-20 mM | Cofactors for kinase activity |
| Dithiothreitol (DTT) | 1-2 mM | Reducing agent to maintain enzyme stability |
| Bovine Serum Albumin (BSA) | 0.1 mg/mL | Prevents non-specific binding and stabilizes the enzyme |
Note: The optimal buffer composition may vary depending on the specific kinase being assayed.[2][3]
Q4: What concentration of ATP should I use in my kinase assay?
A4: The ATP concentration is a critical parameter. For initial experiments, it is advisable to determine the apparent ATP Km.[4] Many assays are performed with an ATP concentration at or near its Km to allow for the detection of both ATP-competitive and non-ATP-competitive inhibitors. A common starting concentration is 100 µM.[2] However, for some applications, a lower concentration may be used to increase sensitivity to competitive inhibitors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | 1. Non-enzymatic phosphorylation of the peptide. 2. Contamination of reagents with ATP or other kinases. 3. Autophosphorylation of the kinase. | 1. Run a control reaction without the kinase to assess non-enzymatic signal. 2. Use high-purity reagents and filter-sterilized buffers. 3. If kinase autophosphorylation is high, consider optimizing the kinase concentration or using a specific inhibitor to block this activity if possible. |
| Low Signal-to-Noise Ratio | 1. Suboptimal peptide, ATP, or kinase concentration. 2. Inactive enzyme. 3. Inappropriate buffer conditions. | 1. Perform titration experiments for the peptide, ATP, and kinase to find the optimal concentrations.[4] 2. Verify the activity of the kinase using a known positive control substrate. 3. Test different buffer components and pH values. |
| High Well-to-Well Variability | 1. Pipetting errors. 2. Inconsistent mixing of reagents. 3. Temperature fluctuations across the assay plate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of all reagents before and after addition to the wells. 3. Incubate the assay plate in a temperature-controlled environment. |
| Assay signal plateaus too quickly | 1. Kinase concentration is too high. 2. Substrate (peptide or ATP) is being rapidly depleted. | 1. Reduce the concentration of the kinase. 2. Ensure that the reaction is in the linear range with respect to time. This can be checked by performing a time-course experiment. Do not let the substrate conversion exceed 10-15%.[1] |
Experimental Protocols & Visualizations
General Kinase Assay Workflow
The following diagram outlines a typical workflow for a kinase assay designed to test the effect of an inhibitor.
Caption: A generalized workflow for performing a kinase assay with an inhibitor.
Troubleshooting Logic Flow
This diagram illustrates a logical approach to troubleshooting common issues in kinase assays.
Caption: A decision tree for troubleshooting common kinase assay problems.
Detailed Methodologies
Protocol: Determining the Km of [pTyr5] EGFR (988-993) Peptide
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Prepare a 2X ATP solution at a concentration determined to be optimal (e.g., 100 µM).
-
Prepare a series of 2X concentrations of the [pTyr5] EGFR (988-993) peptide, typically ranging from 0 µM to 200 µM.
-
-
Assay Procedure:
-
Add 25 µL of each 2X peptide concentration to the wells of a 96-well plate.
-
To initiate the reaction, add 25 µL of the 2X kinase/2X ATP mixture to each well.
-
Incubate the plate at room temperature for a predetermined time, ensuring the reaction stays within the linear range (e.g., 30-60 minutes).
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding EDTA).
-
Add the detection reagent and measure the signal (e.g., luminescence, fluorescence).
-
-
Data Analysis:
-
Subtract the background signal (from the 0 µM peptide control) from all other measurements.
-
Plot the initial reaction velocity (signal) against the peptide concentration.
-
Use non-linear regression analysis (Michaelis-Menten kinetics) to calculate the Km value.
-
This technical support guide provides a starting point for optimizing your kinase assays using the [pTyr5] EGFR (988-993) peptide. Remember that empirical determination of optimal conditions is crucial for generating reliable and reproducible data.
References
- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com.cn [promega.com.cn]
- 4. documents.thermofisher.com [documents.thermofisher.com]
reducing background signal in [pTyr5] EGFR (988-993) assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing [pTyr5] EGFR (988-993) assays. Our goal is to help you minimize background signal and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background signal in my [pTyr5] EGFR (988-993) assay?
High background signal can stem from several factors, often related to non-specific binding of antibodies or other reagents. The most common culprits include:
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all unoccupied binding sites on the microplate wells, leading to non-specific attachment of the primary or secondary antibodies.
-
Insufficient Washing: Residual unbound antibodies and reagents can remain in the wells if washing steps are not stringent enough, contributing to a higher background.[1][2]
-
Antibody Concentration: The concentrations of the primary or secondary antibodies may be too high, resulting in non-specific binding.
-
Cross-Reactivity: The antibodies may be cross-reacting with other proteins in the sample or with components of the blocking buffer itself. For instance, using milk-based blockers (like non-fat dry milk) can be problematic in phosphotyrosine assays due to the presence of phosphoproteins like casein.[3][4][5]
-
Contaminated Reagents: Buffers or other reagents contaminated with proteins or other substances can lead to increased background.
-
Prolonged Incubation Times: Over-incubation of antibodies or the substrate can amplify non-specific signals.
-
Suboptimal Temperature: Incubation at temperatures higher than recommended can increase non-specific binding.
Q2: How can I optimize my blocking step to reduce background?
The choice of blocking buffer is critical for minimizing background. Here are some strategies for optimization:
-
Test Different Blocking Agents: There is no one-size-fits-all blocking buffer. It's recommended to test a few different options to find the one that provides the best signal-to-noise ratio for your specific assay. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and commercial synthetic or protein-free blockers.[3][4][6]
-
Avoid Milk-Based Blockers: For phospho-specific assays like the [pTyr5] EGFR (988-993) assay, it is generally advised to avoid milk-based blockers as they contain phosphoproteins that can cross-react with anti-phosphotyrosine antibodies.[3][4][5]
-
Optimize Blocker Concentration: The concentration of the blocking agent can impact its effectiveness. Typically, BSA is used at 1-5%, while non-fat dry milk is used at 0.1-0.5%.[6]
-
Increase Blocking Time and Temperature: Increasing the incubation time (e.g., overnight at 4°C) or temperature (e.g., 1 hour at 37°C) of the blocking step can sometimes improve its efficacy.[1]
-
Consider Commercial Blockers: Several commercially available blocking buffers are specifically formulated to reduce background in ELISA assays and can be a good option if you are consistently experiencing high background.
Q3: What are the best practices for the washing steps in my assay?
Thorough washing is essential for removing unbound reagents and reducing background.[1][2] Consider the following:
-
Increase the Number of Washes: If you are experiencing high background, try increasing the number of wash cycles between each step.
-
Increase Wash Volume: Ensure that the volume of wash buffer is sufficient to completely cover the well surface.
-
Increase Soak Time: Allowing the wash buffer to soak in the wells for a few minutes during each wash step can help to more effectively remove non-specifically bound material.
-
Use a Detergent: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffer can help to reduce non-specific interactions.
-
Ensure Complete Aspiration: Make sure to completely remove the wash buffer from the wells after each wash, as residual buffer can interfere with subsequent steps. Tapping the inverted plate on a clean paper towel can help remove any remaining droplets.[1]
Troubleshooting Guides
Optimizing Blocking Buffers
The choice of blocking buffer can significantly impact the signal-to-noise ratio of your assay. Below is a comparison of common blocking agents.
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages in Phospho-Assays |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | Inexpensive, readily available. | Can have lot-to-lot variability. May contain endogenous phosphatases. |
| Non-Fat Dry Milk | 0.1-0.5% in PBS or TBS | Inexpensive and effective for many assays. | Not recommended. Contains phosphoproteins (casein) that can cause high background due to cross-reactivity with anti-phosphotyrosine antibodies.[3][4][5] |
| Casein | 1% in PBS or TBS | Can provide lower background than BSA in some cases. | Can also contain phosphoproteins, though purified casein may be better than non-fat dry milk.[7] |
| Fish Gelatin | 0.1-1% in PBS or TBS | Less likely to cross-react with mammalian antibodies. | May be less effective at blocking than other protein-based blockers.[3] |
| Commercial/Synthetic Blockers | Varies by manufacturer | Often protein-free, reducing the risk of cross-reactivity. Formulated for low background. | Can be more expensive. |
Improving Wash Steps
Ineffective washing is a primary cause of high background. The following table provides a guide to optimizing your washing protocol.
| Parameter | Standard Protocol | Troubleshooting Modification | Expected Outcome |
| Number of Washes | 3-4 times | Increase to 5-6 times | More complete removal of unbound reagents. |
| Wash Volume | 200-300 µL/well | Ensure volume is at least 300 µL/well | Complete coverage of the well surface. |
| Soak Time | No soak time | Introduce a 1-2 minute soak for each wash | Improved dissociation of non-specifically bound molecules. |
| Detergent in Wash Buffer | 0.05% Tween-20 in PBS/TBS | Maintain or slightly increase concentration (up to 0.1%) | Reduced non-specific hydrophobic interactions. |
| Aspiration | Invert and tap plate | Ensure forceful but careful tapping to remove all residual liquid | Prevents dilution of subsequent reagents and carryover of unbound material.[1] |
Experimental Protocols
Protocol for a Cell-Based [pTyr5] EGFR (988-993) ELISA
This protocol provides a general framework. Optimal conditions (e.g., cell number, antibody concentrations) should be determined for your specific cell line and experimental setup.
-
Cell Seeding:
-
Seed 10,000-30,000 cells per well in a 96-well tissue culture plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
Treat cells with activators or inhibitors as required for your experiment.
-
-
Fixing and Quenching:
-
Remove the treatment media and wash the cells three times with 200 µL/well of 1x Wash Buffer A.
-
Add 200 µL/well of Quenching Buffer and incubate for 20 minutes at room temperature to minimize background.[1]
-
Wash the plate four times with 1x Wash Buffer A.
-
-
Blocking:
-
Add 200 µL/well of 1x Blocking Solution.
-
Incubate for 1 hour at 37°C.[1]
-
-
Primary Antibody Incubation:
-
Wash the plate three times with 1x Wash Buffer B.
-
Dilute the anti-phospho-EGFR (Tyr992) primary antibody to its optimal concentration in the appropriate antibody diluent.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate four times with 1x Wash Buffer B.
-
Dilute the HRP-conjugated secondary antibody to its optimal concentration.
-
Add 50 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate four times with 1x Wash Buffer B.
-
Add 100 µL of TMB Substrate Reagent to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately.[1]
-
Visualizations
EGFR Signaling Pathway Leading to Tyr992 Phosphorylation
Caption: EGFR signaling upon EGF binding, leading to autophosphorylation at Tyr992 and downstream pathway activation.
General ELISA Workflow
Caption: A generalized workflow for a cell-based ELISA, highlighting key steps and wash points.
Troubleshooting Logic for High Background
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. corning.com [corning.com]
- 5. labcluster.com [labcluster.com]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
preventing non-specific binding of [pTyr5] EGFR (988-993)
Technical Support Center: [pTyr5] EGFR (988-993) Peptide
Welcome to the technical support center for experiments involving the phosphopeptide [pTyr5] EGFR (988-993). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is [pTyr5] EGFR (988-993) and why is it studied?
The [pTyr5] EGFR (988-993) is a synthetic peptide corresponding to amino acids 988-993 of the human Epidermal Growth Factor Receptor (EGFR), with a phosphorylated tyrosine at position 992 (pTyr5).[1][2][3] This site is a key autophosphorylation location on EGFR.[1][2][3] Upon ligand binding, EGFR dimerizes and autophosphorylates its cytoplasmic tail, creating docking sites for various signaling proteins that initiate downstream pathways controlling cell proliferation, survival, and differentiation.[4][5] Researchers use this phosphopeptide to study the binding of specific proteins (like phosphatases, e.g., PTP1B) to this phosphorylated motif, investigate kinase activity, and screen for inhibitors of these interactions.[1][2][3]
Q2: What is non-specific binding (NSB) and why is it a concern for phosphopeptides?
Non-specific binding (NSB) is the adsorption of assay components (e.g., antibodies, analytes) to surfaces other than the intended target, such as the walls of a microplate well or sample tube.[6][7] This leads to high background signals, which reduce assay sensitivity (poor signal-to-noise ratio) and can produce false-positive results.[8] Peptides, in general, can be "sticky" due to hydrophobic or ionic interactions with plastic surfaces.[9] Phosphopeptides add another layer of complexity, as the negatively charged phosphate group can mediate electrostatic interactions, further contributing to NSB if conditions are not optimized.
Troubleshooting Guide: High Background & Non-Specific Binding
This guide addresses the common issue of high background signals in assays using the [pTyr5] EGFR (988-993) peptide, such as in an Enzyme-Linked Immunosorbent Assay (ELISA).
Problem: My negative controls show a high signal, suggesting non-specific binding.
Ineffective Blocking
Cause: Unoccupied sites on the solid phase (e.g., microplate well) bind the detection antibody or other proteins non-specifically.[8] The chosen blocking agent may not be optimal for the peptide/antibody system.
Solution:
-
Optimize Blocking Step: Increase the blocking incubation time to 2 hours at room temperature or overnight at 4°C.
-
Change Blocking Agent: If you are using Bovine Serum Albumin (BSA), consider switching to a different blocker. Casein-based blockers or commercial protein-free blockers are often more effective at reducing background.[10][11]
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single, purified protein; good for some phosphoprotein applications.[12] | Can be less effective than other blockers; potential for cross-reactivity.[10][11] |
| Non-fat Dry Milk / Casein | 1-5% (w/v) | Inexpensive and very effective due to a heterogeneous mix of proteins.[10][11] | May contain endogenous biotin and phosphoproteins that can interfere with certain assays.[13] |
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian antibodies. | May not be as effective as milk or casein for all applications. |
| Commercial/Protein-Free Blockers | Per Manufacturer | Chemically defined; no risk of protein-based cross-reactivity; high signal-to-noise ratio.[12] | More expensive than traditional protein blockers. |
Insufficient Washing
Cause: Loosely bound antibodies and other reagents are not adequately removed, contributing to the background signal.
Solution:
-
Increase Wash Steps: Increase the number of washes from 3 to 4-6 times between each step.
-
Optimize Wash Buffer: Ensure your wash buffer (e.g., PBS or TBS) contains a non-ionic detergent like Tween-20 at a concentration of 0.05%-0.1%.[14] Detergents are crucial for disrupting weak, non-specific interactions.[8]
-
Increase Soak Time: Allow the wash buffer to soak in the wells for 30-60 seconds during the final wash step to enhance the removal of non-bound reagents.[14]
Suboptimal Antibody Concentration
Cause: Using primary or secondary antibodies at too high a concentration increases the likelihood of low-affinity, non-specific interactions with the solid phase.
Solution:
-
Titrate Antibodies: Always perform a titration (checkerboard titration) for every new lot of primary and secondary antibody to determine the optimal concentration that provides the best signal-to-noise ratio.
Improper Surface or Container Choice
Cause: Standard polystyrene or glass containers can avidly bind peptides.[6]
Solution:
-
Use Low-Binding Materials: For peptide dilution and storage, use polypropylene or specially designed "low-bind" microcentrifuge tubes.
-
Select Appropriate Plates: If NSB persists, consider using plates with different surface chemistries (e.g., polypropylene plates) that are less prone to binding peptides.[6]
Detailed Experimental Protocol: Peptide-Based ELISA
This protocol provides a general framework for an indirect ELISA to detect antibodies that bind to immobilized [pTyr5] EGFR (988-993). Key steps for minimizing NSB are highlighted.
Materials & Reagents
-
Coating Buffer: 50 mM Sodium Carbonate, pH 9.6.
-
Peptide: [pTyr5] EGFR (988-993), reconstituted in a suitable solvent (e.g., sterile water or DMSO, then diluted).
-
Wash Buffer: 1X PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 3% (w/v) BSA or 5% (w/v) non-fat dry milk in PBST.
-
Antibody Dilution Buffer: 1% (w/v) BSA in PBST.
-
Primary Antibody: Specific antibody against the phosphopeptide.
-
Secondary Antibody: Enzyme-conjugated (e.g., HRP) secondary antibody.
-
Substrate: TMB or other appropriate substrate for the enzyme conjugate.
-
Stop Solution: e.g., 2N H₂SO₄ for TMB.
-
Plates: High-binding 96-well ELISA plates.
Procedure
-
Peptide Coating: Dilute the [pTyr5] EGFR peptide to a final concentration of 2-10 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.[14][15][16]
-
Washing: Discard the coating solution. Wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at room temperature. This step is critical to prevent non-specific binding of subsequent antibodies.[15][16]
-
Washing: Discard the blocking solution and wash the plate 3 times with Wash Buffer.
-
Primary Antibody Incubation: Dilute the primary antibody in Antibody Dilution Buffer to its predetermined optimal concentration. Add 100 µL to each well. Incubate for 1 hour at 37°C or 2 hours at room temperature.
-
Washing: Discard the primary antibody solution. Wash the plate thoroughly 4-6 times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Antibody Dilution Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature, protected from light.
-
Final Washing: Discard the secondary antibody solution. Wash the plate thoroughly 4-6 times with Wash Buffer. This is the most critical wash step to reduce final background.
-
Development: Add 100 µL of substrate to each well. Incubate at room temperature in the dark until sufficient color develops (typically 5-20 minutes).
-
Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. lcms.cz [lcms.cz]
- 7. Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. bosterbio.com [bosterbio.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. ELISA Buffers and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 13. labcluster.com [labcluster.com]
- 14. affbiotech.cn [affbiotech.cn]
- 15. ulab360.com [ulab360.com]
- 16. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
addressing lot-to-lot variability of synthetic [pTyr5] EGFR (988-993) peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic [pTyr5] EGFR (988-993) peptides. It addresses common issues related to lot-to-lot variability and provides standardized protocols for quality assessment.
Frequently Asked Questions (FAQs)
Q1: What is the [pTyr5] EGFR (988-993) peptide and what is its primary application?
A1: The [pTyr5] EGFR (988-993) peptide is a synthetic phosphopeptide with the sequence DADEpYLIPQG. The 'pY' denotes a phosphorylated tyrosine residue. This sequence corresponds to the region surrounding the autophosphorylation site Tyr992 of the Epidermal Growth Factor Receptor (EGFR). Its primary application is as a substrate in biochemical assays to study the activity of protein tyrosine phosphatases (PTPs) and other interacting proteins that recognize this specific phosphorylated motif.
Q2: We are observing significant differences in our assay results between different batches of the [pTyr5] EGFR (988-993) peptide. What could be the cause of this lot-to-lot variability?
A2: Lot-to-lot variability in synthetic peptides can arise from several factors during synthesis and purification. For phosphopeptides, these factors are even more critical and can include:
-
Purity Levels: The percentage of the target peptide versus impurities may differ between lots.
-
Phosphorylation Occupancy: The efficiency of the phosphorylation step during synthesis can vary, leading to differences in the percentage of peptides that are correctly phosphorylated.
-
Counter-ion Content: The type and amount of counter-ions (e.g., trifluoroacetate from HPLC purification) can affect the net peptide content and solubility.
-
Presence of Impurities: Different lots may contain varying levels and types of synthesis-related impurities, such as deletion sequences, truncated sequences, or protecting group remnants.
-
Water Content: The amount of residual water can vary, affecting the accurate weighing of the peptide.
Q3: How can we ensure the quality and consistency of the synthetic [pTyr5] EGFR (988-993) peptides we purchase?
A3: It is crucial to perform in-house quality control on each new lot of peptide. We recommend the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the correct molecular weight, which verifies the sequence and the presence of the phosphate group.
-
Amino Acid Analysis (AAA): To determine the precise peptide content.
-
Functional Assays: A standardized kinase or phosphatase assay to confirm the biological activity of the peptide.
Always request a certificate of analysis (CoA) from the manufacturer for each lot and compare it with your in-house results.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered when using [pTyr5] EGFR (988-993) peptides in your experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal in Kinase/Phosphatase Assay | 1. Incorrect Peptide Concentration: Inaccurate weighing due to residual water or counter-ions. | 1. Perform Amino Acid Analysis (AAA) to determine the exact peptide concentration. Prepare fresh stock solutions based on the AAA results. |
| 2. Peptide Degradation: Improper storage or handling. | 2. Store the peptide lyophilized at -20°C or colder. Aliquot stock solutions to avoid multiple freeze-thaw cycles. | |
| 3. Low Phosphorylation Occupancy: The peptide lot has a low percentage of phosphorylated peptides. | 3. Verify the molecular weight and phosphorylation status using Mass Spectrometry. If phosphorylation is low, contact the supplier. | |
| High Background Signal in Assay | 1. Contaminating Peptides: Presence of impurities that interfere with the assay. | 1. Analyze the peptide lot by HPLC to check for purity. If significant impurities are present, consider re-purifying the peptide or obtaining a higher purity lot. |
| 2. Non-specific Binding: The peptide is binding to other components in the assay. | 2. Optimize assay conditions, such as blocking agents (e.g., BSA) and detergent concentrations. | |
| Inconsistent Results Between Experiments | 1. Peptide Aggregation: The peptide is not fully solubilized or is aggregating over time. | 1. Ensure the peptide is fully dissolved in the recommended solvent. Sonication may help. Prepare fresh dilutions for each experiment. |
| 2. Variability in Reagent Preparation: Inconsistent preparation of buffers or enzyme solutions. | 2. Use standardized protocols for all reagent preparations. Prepare large batches of buffers to be used across multiple experiments. | |
| 3. Lot-to-Lot Variability: Intrinsic differences between peptide batches. | 3. Perform a qualification of each new lot by running it in parallel with a previously validated lot. See the data presentation section for an example. |
Data Presentation: Quantifying Lot-to-Lot Variability
To illustrate the importance of qualifying new peptide lots, the following tables summarize hypothetical data from the analysis of three different lots of [pTyr5] EGFR (988-993) peptide.
Table 1: Physicochemical Analysis of Three Peptide Lots
| Parameter | Lot A | Lot B | Lot C |
| Purity (HPLC, %) | 98.5 | 95.2 | 99.1 |
| Molecular Weight (MS, Da) | 1153.5 (Expected: 1153.4) | 1153.3 (Expected: 1153.4) | 1153.4 (Expected: 1153.4) |
| Peptide Content (AAA, %) | 75.8 | 68.3 | 82.1 |
| Phosphorylation Occupancy (MS/MS, %) | >99 | 92 | >99 |
Table 2: Functional Analysis in a PTP1B Phosphatase Assay
| Parameter | Lot A | Lot B | Lot C |
| Apparent Km (µM) | 52.3 | 65.8 | 51.9 |
| Vmax (RFU/min) | 12,540 | 9,870 | 12,610 |
| Relative Activity (%) | 100 | 78.7 | 100.5 |
Note: Relative activity is normalized to Lot A.
These tables clearly show that while all lots have the correct molecular weight, Lot B has lower purity, peptide content, and phosphorylation occupancy, which translates to reduced performance in the functional assay.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
-
Reagents:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Peptide Stock Solution: 1 mg/mL in water.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 45% B
-
35-40 min: 45% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
-
-
Procedure:
-
Equilibrate the column with 5% Solvent B for at least 10 minutes.
-
Inject 10 µL of the peptide stock solution.
-
Run the gradient as described above.
-
Integrate the peak areas to determine the purity percentage.
-
Protocol 2: Identity Verification by Mass Spectrometry
-
Sample Preparation:
-
Dilute the peptide stock solution to 10 pmol/µL in 50% acetonitrile, 0.1% formic acid.
-
-
Mass Spectrometry Method:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire a full MS scan to identify the precursor ion. The expected [M+H]+ for the peptide is approximately 1154.4 Da.
-
Perform a tandem MS (MS/MS) scan on the precursor ion to confirm the sequence and the location of the phosphorylation (look for the characteristic neutral loss of 98 Da from the precursor and fragment ions).
-
Protocol 3: Functional Characterization by PTP1B Phosphatase Assay
-
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT.
-
Enzyme: Recombinant PTP1B.
-
Substrate: [pTyr5] EGFR (988-993) peptide, serial dilutions.
-
Detection Reagent: A phosphate detection reagent (e.g., Malachite Green-based).
-
-
Procedure:
-
In a 96-well plate, add 20 µL of each peptide dilution.
-
Add 60 µL of Assay Buffer.
-
Initiate the reaction by adding 20 µL of PTP1B enzyme solution.
-
Incubate at 30°C for 20 minutes.
-
Stop the reaction and detect the released phosphate by adding 100 µL of the detection reagent.
-
Read the absorbance at the appropriate wavelength.
-
Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade upon ligand binding.
Experimental Workflow for Peptide Quality Control
Caption: Workflow for incoming quality control of synthetic peptides.
Troubleshooting Logic for Assay Variability
Caption: Decision tree for troubleshooting inconsistent assay results.
stability of phosphorylated [pTyr5] EGFR (988-993) in solution
Welcome to the technical support center for the phosphorylated [pTyr5] EGFR (988-993) peptide. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability and integrity of this peptide in solution. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing the lyophilized [pTyr5] EGFR (988-993) peptide?
A1: For optimal stability, lyophilized peptides should be stored under specific conditions to prevent degradation. For short-term storage (up to 6 months), maintain the peptide at -20°C in a tightly sealed container, protected from light.[1] For long-term storage (beyond 6 months), it is highly recommended to store the lyophilized powder at -80°C.[1][2][3] Always use sealing tape or parafilm to cover the vial cap to prevent moisture from entering.[3]
Q2: How should I reconstitute the lyophilized peptide?
A2: Reconstitution should be performed carefully to ensure full solubilization and maintain stability. It is generally recommended to first try dissolving the peptide in sterile, nuclease-free water.[4] If solubility is an issue, consult the manufacturer's datasheet. For peptides with a net negative charge, like [pTyr5] EGFR (988-993) (due to Asp, Glu, and pTyr residues), adding a small amount of a weak base like ammonium hydroxide may aid dissolution if water fails.[4] For very hydrophobic peptides, a small amount of an organic solvent like DMSO may be used first, followed by dilution with your aqueous buffer.[4][5]
Q3: What are the primary threats to the stability of this phosphopeptide in solution?
A3: The stability of [pTyr5] EGFR (988-993) in solution is threatened by three main factors:
-
Enzymatic Degradation: This is the most significant threat, primarily from protein tyrosine phosphatases (PTPs) that can cleave the phosphate group.[6][7][8] The peptide is a known substrate for phosphatases like PTP1B.[9][10][11] Proteases present in biological samples can also degrade the peptide backbone.[12][13]
-
Chemical Degradation: The phosphotyrosine residue can be susceptible to non-enzymatic hydrolysis, although this is generally slow. Oxidation of the tyrosine residue is also a concern, especially in the presence of metal ions or upon exposure to light.[14][15][16]
-
Physical Instability: Repeated freeze-thaw cycles can degrade the peptide.[1] Additionally, peptides can adsorb to the surfaces of plastic or glass vials, leading to a perceived loss of concentration.[2]
Q4: How long can I store the peptide once it is in solution?
A4: The stability of peptides in solution is significantly lower than in their lyophilized form.[1] For short-term use, a solution can be stored at 4°C for 1-2 weeks. For longer-term storage, it is crucial to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C (stable for 3-4 months) or ideally at -80°C (stable for up to 1 year).[1] It is generally not recommended to store peptides in solution for extended periods if avoidable.[3]
Troubleshooting Guide
Problem 1: I am observing a rapid loss of signal (e.g., in a kinase or phosphatase assay).
| Potential Cause | Troubleshooting Step |
| Phosphatase Contamination | If using biological samples (e.g., cell lysates), ensure you have added a broad-spectrum phosphatase inhibitor cocktail to your assay buffer.[2] Keep all samples and reagents on ice to minimize enzymatic activity.[2] |
| Protease Contamination | If your assay involves crude or semi-purified protein preparations, add a protease inhibitor cocktail to prevent degradation of the peptide backbone.[2] |
| Adsorption to Labware | The peptide may be sticking to the walls of your microcentrifuge tubes or assay plates. Consider using low-retention plasticware. Pre-coating the labware with a solution of bovine serum albumin (BSA) can sometimes mitigate this issue. |
| Incorrect Buffer pH | Extreme pH values can accelerate the chemical hydrolysis of the phosphate group. Ensure your buffer pH is stable and within a physiological range (typically pH 6-8), unless your experiment dictates otherwise. A slightly acidic pH of 5-6 is often recommended for peptide solution storage.[3] |
Problem 2: My mass spectrometry results show a peak corresponding to the dephosphorylated peptide.
| Potential Cause | Troubleshooting Step |
| In-source Fragmentation/Neutral Loss | The phosphate group is known to be labile during mass spectrometry, especially with collision-induced dissociation (CID).[17][18] This can cause a "neutral loss" of H₃PO₄ (98 Da). This is often an artifact of the analysis method, not necessarily sample degradation. |
| Sample Preparation Issues | Phosphatase activity during sample preparation can cause dephosphorylation before analysis.[2] Always work quickly, keep samples cold, and use fresh phosphatase inhibitors. |
| Suboptimal Enrichment | If enriching for phosphopeptides, incomplete separation from non-phosphorylated forms or dephosphorylation during the enrichment process can be a factor.[19] |
| Actual Sample Degradation | The sample may have degraded during storage or handling. Review your storage and reconstitution procedures. Analyze a freshly prepared sample from a new lyophilized aliquot to confirm if the issue is with the sample or the preparation process. |
Data Presentation
Table 1: Recommended Storage Conditions for [pTyr5] EGFR (988-993)
| Form | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | 4°C | Short-term (days to weeks) | Keep desiccated and protected from light.[3] |
| -20°C | Mid-term (up to 6 months) | Tightly seal vial to prevent moisture contamination.[1] | |
| -80°C | Long-term (months to years) | Optimal for preserving integrity; use inert gas for extra protection.[1][2][3] | |
| In Solution | 4°C | Short-term (1-2 weeks) | Use a sterile buffer; risk of microbial growth.[1] |
| -20°C | Mid-term (3-4 months) | Aliquot to avoid freeze-thaw cycles.[1] | |
| -80°C | Long-term (up to 1 year) | Best option for storing solutions; aliquot into single-use volumes.[1] |
Table 2: Common Buffer Additives to Enhance Peptide Stability
| Additive | Purpose | Typical Concentration | Notes |
| Phosphatase Inhibitors | Prevent enzymatic dephosphorylation | Varies (use cocktail per manufacturer) | Essential when working with cell/tissue lysates.[2][20] |
| Protease Inhibitors | Prevent peptide backbone degradation | Varies (use cocktail per manufacturer) | Essential when working with biological samples.[2] |
| EDTA | Chelates divalent metal ions (e.g., Mg²⁺, Mn²⁺) that are cofactors for some phosphatases. | 1-5 mM | Note: EDTA must be removed before certain downstream applications like trypsin digestion for mass spectrometry.[20] |
| Reducing Agents (e.g., DTT) | Prevent oxidation of sensitive residues | 1-5 mM | Prepare fresh; may not be compatible with all assays.[2] |
Visualizations and Diagrams
Caption: EGFR signaling context for the [pTyr5] EGFR (988-993) peptide.
Caption: Experimental workflow for assessing peptide stability in solution.
References
- 1. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 2. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 3. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Protein Tyrosine Phosphatase (PTP) Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Biochemistry Methods for Investigating Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [pTyr5] EGFR (988-993) | CymitQuimica [cymitquimica.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Systematic quantification of the dynamics of newly synthesized proteins unveiling their degradation pathways in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of tyrosine and tryptophan residues of peptides by type I photosensitized oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical pathways of peptide degradation. X: effect of metal-catalyzed oxidation on the solution structure of a histidine-containing peptide fragment of human relaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Comprehensive and Reproducible Phosphopeptide Enrichment Using Iron Immobilized Metal Ion Affinity Chromatography (Fe-IMAC) Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 20. takarabio.com [takarabio.com]
Technical Support Center: Managing TFA Counterion Effects in Peptide Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting issues arising from trifluoroacetic acid (TFA) counterions in peptide assays. TFA is a common remnant from the synthesis and purification of peptides and can significantly impact experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is TFA present in my synthetic peptide sample?
A1: Trifluoroacetic acid is a strong acid commonly used in the final step of solid-phase peptide synthesis (SPPS) to cleave the synthesized peptide from the resin.[1][2] It is also frequently used as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak resolution and shape.[3][4] Consequently, synthetic peptides are often delivered as TFA salts, where the TFA counterion is associated with positively charged residues on the peptide.[5]
Q2: How can residual TFA affect my biological assays?
A2: Residual TFA can interfere with a wide range of biological assays in a dose-dependent manner. These effects include:
-
Cell-Based Assays: TFA can be cytotoxic, inhibiting cell proliferation and even inducing apoptosis at concentrations as low as 10 nM.[6] Conversely, in some cell lines, it has been observed to stimulate cell growth, leading to variable and misleading results.[3][5]
-
Enzymatic Assays: The acidity of TFA can alter the pH of the assay buffer, potentially denaturing the enzyme or affecting its activity.[7] It can also directly inhibit enzyme function.
-
Receptor-Ligand Binding Assays: TFA can interfere with the binding of peptides to their receptors, potentially leading to inaccurate measurements of binding affinity.
-
Structural Analysis: TFA has a strong absorbance at certain wavelengths which can interfere with spectroscopic methods like Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy, complicating the analysis of peptide secondary structure.[5]
Q3: What are the acceptable levels of TFA in a peptide sample for sensitive assays?
A3: For sensitive applications such as cell-based assays, in vivo studies, or the development of active pharmaceutical ingredients (APIs), it is highly recommended that the TFA level be below 1%.[6] For less sensitive applications, higher levels may be tolerable, but it is always best to minimize TFA content to ensure data accuracy and reproducibility.
Q4: Is lyophilization alone sufficient to remove TFA?
A4: No, lyophilization alone is not sufficient. While extended lyophilization can remove unbound, free TFA, it does not effectively remove the TFA counterions that are ionically bound to the positively charged residues of the peptide.[6] To remove bound TFA, a counterion exchange procedure is necessary.
Troubleshooting Guide
This guide addresses common issues encountered during peptide assays that may be attributable to TFA interference.
| Observed Problem | Potential Cause (TFA-related) | Recommended Action |
| Inconsistent or poor cell viability in culture | TFA cytotoxicity or growth stimulation.[3][5][6] | 1. Quantify the TFA content in your peptide stock. 2. Perform a TFA/HCl or TFA/acetate exchange to reduce TFA levels. 3. Re-evaluate the peptide in your cell-based assay. |
| Lower than expected enzyme activity | TFA-induced pH shift or direct enzyme inhibition.[7] | 1. Check the pH of your peptide solution in the final assay buffer. 2. Exchange the TFA counterion for a more biocompatible one like acetate or chloride. |
| Difficulty in reproducing binding assay results | TFA interference with peptide-receptor interaction. | 1. Remove TFA from the peptide sample using one of the described protocols. 2. Consider using a peptide with a different salt form (e.g., acetate or hydrochloride). |
| Anomalous peaks in CD or FTIR spectra | TFA absorbance interfering with spectral analysis.[5] | 1. Perform a counterion exchange to remove TFA. 2. Use a TFA-free peptide for structural studies. |
Quantitative Data on TFA Effects and Removal
The following tables summarize quantitative data regarding the impact of TFA on biological assays and the efficiency of various removal techniques.
Table 1: Reported Effects of TFA on Cell Viability
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM | Inhibition of cell proliferation | [5] |
| Fetal Rat Osteoblasts | 100 nM | 10% inhibition of cell growth | [5] |
| Murine Glioma Cells | 0.5 - 7.0 mM | Stimulation of cell growth and enhanced protein synthesis | [5] |
Table 2: Efficiency of TFA Removal by HCl Exchange
This table presents data from a study that quantified the removal of TFA from a model peptide (AT 1) using different concentrations of aqueous HCl over three lyophilization cycles. The initial TFA content was 0.333 ± 0.008 mg per mg of peptide salt.
| HCl Concentration | Cycle 1 TFA Content (mg/mg peptide) | Cycle 2 TFA Content (mg/mg peptide) | Cycle 3 TFA Content (mg/mg peptide) |
| 0 mM (Control) | 0.283 ± 0.015 | 0.241 ± 0.011 | 0.215 ± 0.023 |
| 2 mM | 0.045 ± 0.005 | 0.011 ± 0.001 | < Limit of Quantification |
| 5 mM | 0.013 ± 0.001 | < Limit of Quantification | < Limit of Quantification |
| 10 mM | < Limit of Quantification | < Limit of Quantification | < Limit of Quantification |
| 100 mM | < Limit of Quantification | < Limit of Quantification | < Limit of Quantification |
| Data adapted from a study by Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation.[8] |
Experimental Protocols
Here are detailed methodologies for the most common TFA removal procedures.
Protocol 1: TFA to Hydrochloride (HCl) Exchange
This is a widely used method to replace TFA with the more biologically compatible chloride counterion.
Materials:
-
TFA-salt of the peptide
-
100 mM Hydrochloric Acid (HCl) in deionized water
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve the peptide in deionized water at a concentration of 1 mg/mL.[5]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5] It is crucial to note that HCl concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk peptide modification.[9]
-
Allow the solution to stand at room temperature for a minimum of one minute.[5]
-
Freeze the solution using a -20°C or -80°C freezer, or preferably by flash-freezing in liquid nitrogen.[5]
-
Lyophilize the frozen solution overnight until all the liquid has been removed.[5]
-
For optimal TFA removal, repeat steps 1-5 at least two more times.[5]
-
After the final lyophilization, reconstitute the peptide in your desired assay buffer.
Protocol 2: TFA to Acetate Exchange using Anion Exchange Resin
This method is suitable for exchanging TFA for acetate, another biocompatible counterion.
Materials:
-
TFA-salt of the peptide
-
Strong anion exchange resin
-
1 M Sodium Acetate solution
-
Deionized water
-
Small chromatography column
-
Lyophilizer
Procedure:
-
Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[1]
-
Equilibrate the column by eluting it with a 1 M solution of sodium acetate.[1]
-
Wash the column thoroughly with deionized water to remove any excess sodium acetate.[1]
-
Dissolve the peptide in deionized water and apply the solution to the prepared column.[1]
-
Elute the peptide from the column with deionized water, collecting the fractions that contain the peptide.
-
Combine the peptide-containing fractions and lyophilize them to obtain the peptide as an acetate salt.[1]
Visualizations
Decision Workflow for Handling Potential TFA Effects
Caption: A decision-making workflow to troubleshoot potential TFA-related issues in peptide assays.
TFA Interference in a Signaling Pathway
Caption: Diagram illustrating how TFA counterions can interfere with peptide-receptor binding and downstream signaling.
Experimental Workflow for TFA/HCl Exchange
Caption: A step-by-step workflow for the TFA to HCl counterion exchange protocol.
References
- 1. peptide.com [peptide.com]
- 2. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phosphopeptide Enrichment from Cell Lysates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phosphopeptide enrichment from cell lysates.
Troubleshooting Guides
This section addresses specific issues that may arise during phosphopeptide enrichment experiments using Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) techniques.
IMAC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Phosphopeptide Recovery | - Suboptimal pH of binding buffer: If the pH is too high, acidic non-phosphorylated peptides will compete for binding. If it's too low, the phosphate groups may be protonated, reducing their affinity for the metal ions.[1] - Inefficient elution: The elution buffer may not be strong enough to displace the bound phosphopeptides. - Sample loss during washing steps. | - Optimize binding buffer pH: Ensure the pH of the loading buffer is between 2.5 and 3.0.[2] - Use a stronger elution buffer: A higher pH buffer (e.g., pH 10.5) or a phosphate-containing buffer can improve elution. - Minimize wash volumes and handle with care: Use the minimum volume of wash buffer required and avoid harsh vortexing. |
| High Non-Specific Binding | - Presence of acidic non-phosphorylated peptides: These can co-enrich with phosphopeptides.[3] - Hydrophobic interactions: Non-specific binding can occur between peptides and the chromatography resin. - Inadequate washing. | - Acidify the loading buffer: Use trifluoroacetic acid (TFA) to protonate acidic residues and reduce their binding.[1] - Increase acetonitrile concentration in buffers: This will reduce hydrophobic interactions.[1] - Increase the number and stringency of washes. |
| Bias towards Multi-phosphorylated Peptides | - Strong binding affinity: Multi-phosphorylated peptides bind more tightly to IMAC resins than mono-phosphorylated peptides.[3] | - Consider sequential elution (SIMAC): Use a milder elution buffer to first elute mono-phosphorylated peptides, followed by a stronger buffer for multi-phosphorylated peptides. |
| Low Sensitivity for Tyrosine-phosphorylated Peptides | - Lower abundance: Tyrosine phosphorylation is less frequent than serine or threonine phosphorylation.[3] | - Combine with other enrichment methods: A sequential enrichment with TiO2 can improve the recovery of tyrosine-phosphorylated peptides.[4] |
TiO2 Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Phosphopeptide Recovery | - Inefficient binding: The loading conditions may not be optimal for all phosphopeptides. - Incomplete elution: Phosphopeptides can bind very strongly to TiO2, making elution difficult. | - Optimize loading buffer: The addition of lactic acid or glutamic acid can improve binding. - Use a high pH elution buffer: Buffers containing ammonia or pyrrolidine are effective for elution. - Heat the elution buffer: Gently heating the elution buffer can improve recovery. |
| High Non-Specific Binding | - Binding of acidic peptides: Similar to IMAC, acidic non-phosphorylated peptides can bind to the TiO2 surface. | - Add competitive binders to the loading buffer: 2,5-dihydroxybenzoic acid (DHB) or phthalic acid can effectively compete with acidic peptides for binding sites.[3][4] - Optimize wash steps: Use a wash buffer with a high concentration of organic solvent and an appropriate acid. |
| Bias towards Singly-phosphorylated Peptides | - Binding characteristics of TiO2: TiO2 can sometimes show a preference for singly phosphorylated peptides compared to IMAC. | - Use in combination with IMAC: A parallel or sequential enrichment strategy can provide more comprehensive coverage of the phosphoproteome. |
| Clogged Spin Tip/Column | - Particulates in the sample: Incomplete cell lysis or protein digestion can lead to debris that clogs the column.[5] | - Centrifuge the sample before loading: Spin down any insoluble material before applying the sample to the enrichment column.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting amount of protein for a phosphopeptide enrichment experiment?
A: For a comprehensive analysis, it is recommended to start with at least 1 mg of total protein, with 5-15 mg being optimal for in-depth studies.[6] This ensures that there is enough material to detect low-abundance phosphopeptides.
Q2: Should I perform a single enrichment with IMAC or TiO2, or a combination?
A: IMAC and TiO2 have different selectivities. IMAC tends to be biased towards multi-phosphorylated and acidic peptides, while TiO2 can be more effective for mono-phosphorylated peptides.[3] For the most comprehensive analysis of the phosphoproteome, a sequential or parallel enrichment strategy using both IMAC and TiO2 is recommended.[4]
Q3: How can I improve the identification of hydrophilic phosphopeptides?
A: Hydrophilic phosphopeptides can be poorly retained on reverse-phase chromatography columns. Using a workflow that includes Hydrophilic Interaction Liquid Chromatography (HILIC) or employing chemical derivatization to increase their hydrophobicity can improve their detection.
Q4: My mass spectrometry data shows a high number of non-phosphorylated peptides after enrichment. What went wrong?
A: This indicates high non-specific binding. Refer to the troubleshooting guides above to address this issue. Key factors to check are the pH of your binding buffer, the effectiveness of your washing steps, and the potential need for competitive binders like DHB in your loading buffer.[3][4]
Q5: What are the key differences in the elution buffers for IMAC and TiO2?
A: IMAC elution is typically achieved with a high pH buffer (e.g., pH 10.5) or a buffer containing a high concentration of phosphate to compete for binding to the metal ions. TiO2 elution also uses high pH buffers, often containing ammonia or other organic bases, to disrupt the interaction between the phosphate groups and the titanium dioxide surface.
Quantitative Data Summary
The following tables summarize the performance of different phosphopeptide enrichment techniques based on published data.
Table 1: Comparison of IMAC and TiO2 Enrichment Specificity
| Enrichment Method | Additive in Loading Buffer | Reported Specificity (% Phosphopeptides) |
| IMAC (Fe3+) | None | ~70-80% |
| IMAC (Fe3+) | - | >90%[7] |
| TiO2 | None | ~60-70% |
| TiO2 | 2,5-dihydroxybenzoic acid (DHB) | >85%[5] |
| TiO2 | Glutamic Acid | ~90% |
Table 2: Recovery Rates of Different Enrichment Strategies
| Enrichment Strategy | Reported Recovery Rate | Notes |
| Single-step IMAC | Variable, can be low for mono-phosphorylated peptides | |
| Single-step TiO2 | Generally good, but can be lower for multi-phosphorylated peptides | |
| Sequential IMAC (SIMAC) | Significantly increases the number of identified multi-phosphorylated peptides | |
| Sequential TiO2 and IMAC (SMOAC) | Provides a more comprehensive phosphoproteome coverage |
Experimental Protocols
Protocol 1: Immobilized Metal Affinity Chromatography (IMAC) Enrichment
-
Resin Preparation:
-
Wash the required amount of Fe-NTA IMAC resin three times with IMAC binding buffer (e.g., 80% acetonitrile, 0.1% TFA).
-
Create a 50% slurry of the resin in the binding buffer.
-
-
Sample Preparation:
-
Resuspend the dried peptide sample in IMAC binding buffer.
-
Ensure the final pH of the sample is between 2.5 and 3.0.
-
-
Binding:
-
Add the peptide sample to the IMAC resin slurry.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Load the resin-sample mixture onto a spin column.
-
Wash the resin three times with IMAC binding buffer to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the bound phosphopeptides with IMAC elution buffer (e.g., 500 mM K2HPO4, pH 7.0 or a high pH buffer).
-
Collect the eluate for desalting and subsequent mass spectrometry analysis.
-
Protocol 2: Titanium Dioxide (TiO2) Enrichment
-
Column Equilibration:
-
Equilibrate a TiO2 spin tip or column by washing with elution buffer (e.g., 5% NH4OH) followed by loading buffer (e.g., 80% acetonitrile, 6% TFA, with 200 mg/mL DHB).[8]
-
-
Sample Loading:
-
Resuspend the peptide sample in the TiO2 loading buffer.
-
Load the sample onto the equilibrated TiO2 column and centrifuge at a low speed.
-
-
Washing:
-
Wash the column twice with loading buffer.
-
Wash twice with a wash buffer (e.g., 80% acetonitrile, 0.1% TFA).[8]
-
-
Elution:
-
Elute the phosphopeptides with the elution buffer.
-
Collect the eluate and immediately acidify with TFA for desalting and mass spectrometry analysis.
-
Visualizations
Experimental Workflow: Phosphopeptide Enrichment
Caption: General workflow for phosphopeptide enrichment from cell lysates.
Troubleshooting Logic: Low Phosphopeptide Recovery
Caption: Troubleshooting flowchart for low phosphopeptide recovery.
Signaling Pathway: Simplified EGFR Signaling
Caption: Simplified overview of the EGFR signaling pathway.
Signaling Pathway: Simplified PI3K/AKT Signaling
Caption: Simplified overview of the PI3K/AKT signaling pathway.
Signaling Pathway: Simplified MAPK/ERK Signaling
Caption: Simplified overview of the MAPK/ERK signaling cascade.
References
- 1. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphopeptide enrichment by IMAC | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. The SCX/IMAC enrichment approach for global phosphorylation analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive and Reproducible Phosphopeptide Enrichment Using Iron Immobilized Metal Ion Affinity Chromatography (Fe-IMAC) Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Ambiguous Results from [pTyr5] EGFR (988-993) Inhibitor Screens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous results from [pTyr5] EGFR (988-993) inhibitor screens.
Troubleshooting Guides
Question 1: Why am I seeing high background signal in my no-inhibitor control wells?
Possible Causes:
-
Substrate Aggregation: The [pTyr5] EGFR (988-993) peptide, particularly at high concentrations, can be prone to aggregation, which may lead to non-specific signal. A synthetic peptide substrate, sometimes referred to as Peptide C, has been shown to induce EGFR kinase domain aggregation, which can increase kinase activity and potentially the background signal.[1][2]
-
Contaminated Reagents: ATP solutions, buffers, or the peptide substrate itself may be contaminated with kinases or phosphatases.
-
Autophosphorylation of EGFR: In the absence of a specific substrate, EGFR can autophosphorylate, contributing to the background signal.[3]
-
High Enzyme Concentration: Using an excessive concentration of the EGFR kinase can lead to a high background signal.
Solutions:
-
Optimize Peptide Concentration: Determine the optimal concentration of the [pTyr5] EGFR (988-993) peptide through titration to minimize aggregation while maintaining a sufficient signal window.
-
Filter Reagents: Filter all buffers and reagent solutions through a 0.22 µm filter before use.
-
Include Proper Controls: Run controls without the enzyme and without the substrate to identify the source of the background signal.
-
Optimize Enzyme Concentration: Titrate the EGFR kinase to find the lowest concentration that provides a robust signal-to-background ratio.
Question 2: My positive control inhibitor is showing weak or no inhibition. What could be the reason?
Possible Causes:
-
Incorrect ATP Concentration: If the ATP concentration in the assay is too high, it can outcompete the inhibitor, leading to reduced apparent inhibition.
-
Degraded Inhibitor: The positive control inhibitor may have degraded due to improper storage or handling.
-
Inactive Enzyme: The EGFR kinase may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.
-
Assay Interference: Components of the assay buffer or the detection system may interfere with the inhibitor's activity.
Solutions:
-
Determine ATP Km: Experimentally determine the Michaelis constant (Km) for ATP with your specific enzyme and substrate pair and use an ATP concentration at or near the Km for inhibitor screening.
-
Use Fresh Inhibitor: Prepare fresh dilutions of the positive control inhibitor from a new stock for each experiment.
-
Verify Enzyme Activity: Test the activity of the EGFR kinase using a standard substrate before starting a new screen.
-
Run a Counterscreen: Test the inhibitor in an assay format that does not involve the primary detection method to rule out interference.
Question 3: I am observing a high degree of variability between replicate wells. How can I improve my assay's precision?
Possible Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a common source of variability.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to higher signals in those wells.
-
Inconsistent Incubation Times: Variations in the time between adding reagents and reading the plate can lead to variability.
-
Poor Mixing: Inadequate mixing of reagents in the wells can result in non-uniform reactions.
Solutions:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions.
-
Minimize Edge Effects: Use a humidified incubator, fill the outer wells with buffer or water, and avoid using the outer wells for experimental samples.
-
Automate Liquid Handling: If possible, use automated liquid handling systems for improved precision.
-
Ensure Proper Mixing: Gently tap or use an orbital shaker to mix the contents of the wells after each reagent addition.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the [pTyr5] EGFR (988-993) peptide as a substrate?
The [pTyr5] EGFR (988-993) peptide is derived from the autophosphorylation site (Tyr992) of the epidermal growth factor receptor (EGFR).[4][5][6] This makes it a physiologically relevant substrate for studying EGFR kinase activity and for screening potential inhibitors.
Q2: Can other kinases phosphorylate the [pTyr5] EGFR (988-993) peptide?
While this peptide is designed to be specific for EGFR, there is a possibility of cross-reactivity with other tyrosine kinases, especially those with similar substrate recognition motifs. It has been shown that EGFR can preferentially phosphorylate substrates that have been "primed" by a prior phosphorylation, a mechanism that can involve other kinases like Src.[7][8] It is advisable to perform counter-screens with other relevant tyrosine kinases to confirm the specificity of any identified inhibitors.
Q3: How can I be sure that my "hit" compounds are not just aggregating in the assay?
Compound aggregation is a common cause of false-positive results in high-throughput screening.
-
Detergent Sensitivity: Test the activity of your hit compounds in the presence of a non-ionic detergent like Triton X-100 (e.g., at 0.01%). Aggregation-based inhibition is often sensitive to detergents.
-
Dose-Response Curve Shape: Aggregators often exhibit steep, non-classical dose-response curves.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
Q4: What is a good Z'-factor for an EGFR inhibitor screen?
The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value between 0 and 0.5 is acceptable. An assay with a Z'-factor below 0 is not suitable for screening.
Data Presentation
Table 1: Troubleshooting Summary for High Background Signal
| Possible Cause | Recommended Solution |
| Substrate Aggregation | Optimize and titrate peptide concentration. |
| Contaminated Reagents | Filter all solutions before use. |
| EGFR Autophosphorylation | Include a no-substrate control. |
| High Enzyme Concentration | Titrate enzyme to optimal concentration. |
Table 2: Key Kinetic Parameters for EGFR Peptide Substrates
| Peptide Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| Peptide C | 128 | 0.8 | 6250 | [1] |
| Tail Peptide A | ~1000 | 0.02 | 20 | [1] |
| Tyrsub | ~2000 | 0.05 | 25 | [1] |
Experimental Protocols
Protocol 1: Radiometric EGFR Kinase Assay
This protocol is adapted from established methods and is suitable for measuring the activity of EGFR kinase using a radioactive ATP isotope.[1]
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
500 nM EGFR kinase domain
-
750 µM [pTyr5] EGFR (988-993) peptide
-
25 µM ATP
-
8.325 µCi/ml [γ-32P]ATP
-
15 mM Tris, pH 7.5
-
0.02% v/v polysorbate 20
-
10 mM MgCl2
-
-
Add Inhibitor: Add the desired concentration of the test inhibitor or vehicle control (e.g., DMSO).
-
Initiate the Reaction: Initiate the reaction by adding the EGFR kinase.
-
Incubate: Incubate the reaction for 10 minutes at room temperature.
-
Terminate the Reaction: Stop the reaction by adding an equal volume of 0.5% v/v phosphoric acid.
-
Spot onto Filter Discs: Spot 55 µl of the quenched reaction onto P81 phosphocellulose filter discs.
-
Wash the Filters: Wash the filter discs three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure Radioactivity: Air dry the filter discs and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: ADP-Glo™ Luminescent EGFR Kinase Assay
This protocol is a non-radioactive alternative for measuring EGFR kinase activity based on the detection of ADP produced during the kinase reaction.[3][9]
-
Prepare Reagents:
-
2X Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT.
-
Enzyme Solution: Dilute EGFR kinase to the desired concentration in 1X Kinase Buffer.
-
Substrate/ATP Mix: Prepare a solution containing the [pTyr5] EGFR (988-993) peptide and ATP in 1X Kinase Buffer.
-
-
Assay Plate Setup:
-
Add 1 µl of inhibitor or vehicle (5% DMSO) to the wells of a 384-well low-volume plate.
-
Add 2 µl of the diluted enzyme solution.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.
-
-
Incubate: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.
-
Detect ADP: Add 10 µl of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.
-
Read Luminescence: Measure the luminescence using a plate reader.
Mandatory Visualizations
Caption: Standard workflow for an in vitro EGFR kinase inhibitor screen.
Caption: Simplified EGFR signaling pathway and the point of inhibitor action.
Caption: A logical workflow for troubleshooting high background signals.
References
- 1. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com.cn [promega.com.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EGFR (988-993) (Phospho-Tyr5) - 金斯瑞生物科技有限公司 [genscript.com.cn]
- 7. EGF receptor specificity for phosphotyrosine-primed substrates provides signal integration with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGF-receptor specificity for phosphotyrosine-primed substrates provides signal integration with Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Validation & Comparative
Validating EGFR Kinase Inhibitor Hits: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, the accurate validation of potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitors is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of key biochemical and cell-based assays, with a focus on the use of the specific peptide substrate, [pTyr5] EGFR (988-993), derived from the Tyr992 autophosphorylation site of EGFR. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection of the most appropriate validation strategy.
Comparative Overview of Validation Assays
The selection of an appropriate assay for validating EGFR kinase inhibitor hits depends on various factors, including the stage of drug discovery, the required throughput, and the specific questions being addressed (e.g., direct enzyme inhibition vs. cellular effects). The following table summarizes the key characteristics of commonly employed methods.
| Assay Method | Principle | Throughput | Key Advantages | Key Disadvantages |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Immobilized substrate (e.g., [pTyr5] EGFR peptide) is phosphorylated by EGFR. A specific antibody detects the phosphorylated substrate, and a secondary antibody conjugated to an enzyme generates a colorimetric or fluorescent signal. | Medium to High | Well-established, relatively inexpensive, amenable to high-throughput screening. | Indirect detection can lead to higher background noise; potential for false positives/negatives. |
| TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | A donor fluorophore (e.g., on an anti-phosphotyrosine antibody) and an acceptor fluorophore (e.g., on a substrate) are brought into proximity upon phosphorylation, resulting in a FRET signal. | High | Homogeneous (no-wash) format, high sensitivity, low background, suitable for HTS. | Requires specialized plate readers; can be more expensive than ELISA. |
| Western Blotting | Proteins from cell lysates are separated by size, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR and total EGFR. | Low | Provides information on protein size and specificity of inhibition in a cellular context; considered a "gold standard" for confirming cellular activity. | Labor-intensive, not suitable for high-throughput screening, semi-quantitative. |
Experimental Protocols
ELISA for EGFR Kinase Inhibition using [pTyr5] EGFR (988-993) Peptide
This protocol outlines a typical ELISA procedure for assessing the inhibitory activity of compounds against EGFR using a phosphorylated peptide substrate.
Materials:
-
High-binding 96-well microplate
-
Recombinant human EGFR kinase
-
[pTyr5] EGFR (988-993) peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (in DMSO)
-
Anti-phosphotyrosine antibody (e.g., PY20) conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the [pTyr5] EGFR (988-993) peptide (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Kinase Reaction:
-
Add the test compounds at various concentrations to the wells.
-
Add recombinant EGFR kinase to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection:
-
Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
TR-FRET Assay for EGFR Kinase Inhibition
This protocol describes a homogeneous TR-FRET assay for measuring EGFR kinase activity and inhibition.
Materials:
-
Low-volume 384-well microplate
-
Recombinant human EGFR kinase
-
Biotinylated peptide substrate (e.g., Biotin-EGFR (988-993))
-
ATP
-
Kinase reaction buffer
-
Test compounds (in DMSO)
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2) (Acceptor)
-
TR-FRET compatible plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compounds, recombinant EGFR kinase, biotinylated peptide substrate, and ATP in the kinase reaction buffer.
-
Kinase Reaction: Incubate the reaction mixture for 60-90 minutes at room temperature.
-
Detection: Add a mixture of the Europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody-peptide binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC/d2).
-
Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and determine the percent inhibition and IC₅₀ values for the test compounds.
Western Blotting for Cellular EGFR Phosphorylation
This protocol details the steps to assess the effect of inhibitors on EGFR phosphorylation in a cellular context.[1][2]
Materials:
-
Cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
EGF (Epidermal Growth Factor)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068, pY1173) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
(Optional) Strip the membrane and re-probe with the anti-total-EGFR antibody to normalize for protein loading.
-
-
Analysis: Quantify the band intensities to determine the relative levels of EGFR phosphorylation.
Data Presentation: Comparative IC₅₀ Values of Known EGFR Inhibitors
The inhibitory potency of compounds can vary depending on the assay format. The following table presents a hypothetical comparison of IC₅₀ values for well-known EGFR inhibitors across the different validation platforms. Actual values can vary based on specific experimental conditions.
| Inhibitor | Assay Type | Target | IC₅₀ (nM) | Reference |
| Gefitinib | ELISA | Recombinant EGFR | 35 | [3] |
| TR-FRET | Recombinant EGFR | 25 | [4] | |
| Western Blot (A431 cells) | Cellular pEGFR | 50 | [1] | |
| Erlotinib | ELISA | Recombinant EGFR | 2 | [3] |
| TR-FRET | Recombinant EGFR | 5 | [4] | |
| Western Blot (A431 cells) | Cellular pEGFR | 20 | [1] | |
| Afatinib | ELISA | Recombinant EGFR | 0.5 | [5] |
| TR-FRET | Recombinant EGFR | 1 | [5] | |
| Western Blot (A431 cells) | Cellular pEGFR | 10 | [5] |
Visualizing Workflows and Pathways
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of action for kinase inhibitors.
Experimental Workflow for Inhibitor Validation
Caption: A typical workflow for validating EGFR kinase inhibitor hits.
Logical Relationship of Validation Assays
Caption: Logical progression and relationship between different EGFR inhibitor validation assays.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assayquant.com [assayquant.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
comparing [pTyr5] EGFR (988-993) to other EGFR peptide substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of commonly used peptide substrates for Epidermal Growth Factor Receptor (EGFR) kinase assays. Understanding the kinetic performance of different substrates is crucial for accurate and reproducible experimental results in basic research and drug development. Here, we compare the performance of [pTyr5] EGFR (988-993) with other well-characterized EGFR peptide substrates, supported by experimental data and detailed protocols.
Executive Summary
The selection of an appropriate peptide substrate is critical for the success of EGFR kinase assays. While various synthetic peptides are available, their efficiencies as substrates can differ significantly. This guide reveals that [pTyr5] EGFR (988-993) is primarily a substrate for protein-tyrosine phosphatases (PTPs), such as PTP1B, and is not typically used as a substrate for EGFR kinase assays. [1][2][3][4][5] It is a phosphorylated peptide derived from the Tyr992 autophosphorylation site of EGFR.
In contrast, other synthetic peptides have been well-characterized as effective substrates for EGFR's kinase activity. This guide focuses on the comparative kinetic data for three such peptides: Peptide C , Tail Peptide A , and Tyrsub .
Quantitative Data Comparison
The following table summarizes the kinetic parameters for the phosphorylation of different peptide substrates by the EGFR kinase domain. The data is adapted from a study by Shan, Y. et al. (2013) published in the Biochemical Journal.[6][7][8] A lower Michaelis constant (Km) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic rate constant (kcat) signifies a faster turnover rate. The catalytic efficiency (kcat/Km) is a measure of how efficiently the enzyme converts a substrate into a product.
| Peptide Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| [pTyr5] EGFR (988-993) | Asp-Ala-Asp-Glu-pTyr-Leu | Not Applicable | Not Applicable | Not Applicable* |
| Peptide C | RAHEEIYHFFFAKKK | 30 | 0.160 | 5333 |
| Tail Peptide A | RRKGSTAENAEYLRV | ~1000 | 0.021 | 21 |
| Tyrsub | EELEDDYEDDMEE | Not Determined | 0.019 | Not Determined |
*As [pTyr5] EGFR (988-993) is a pre-phosphorylated peptide, it is not a substrate for kinase activity but rather for phosphatase activity. Therefore, kinetic parameters for its phosphorylation by EGFR are not applicable.
Analysis of Peptide Substrate Performance
From the data presented, Peptide C emerges as a highly efficient substrate for the EGFR kinase domain, exhibiting a significantly lower Km and a higher kcat compared to Tail Peptide A.[6] This results in a catalytic efficiency (kcat/Km) for Peptide C that is over 250-fold greater than that of Tail Peptide A. The high efficiency of Peptide C is attributed to its ability to promote the formation of the active EGFR kinase domain asymmetric dimer.[6][8]
Tail Peptide A , derived from the Tyr-1173 autophosphorylation site of EGFR, is a less efficient substrate with a high Km value, suggesting a lower affinity for the EGFR kinase domain.[6] Tyrsub , derived from the protein human erythrocyte Band 3, also shows a lower catalytic rate compared to Peptide C.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon experimental findings. Below are the protocols for the key experiments cited in this guide.
Enzyme-Coupled Kinase Assay
This spectrophotometric assay was used to determine the kinetic parameters of the EGFR peptide substrates.[6][7]
Materials:
-
EGFR kinase domain
-
Peptide substrates (Peptide C, Tail Peptide A, Tyrsub)
-
ATP
-
Assay Buffer: 20 mM Tris, pH 7.5, 10 mM MgCl₂
-
Coupling enzymes (pyruvate kinase and lactate dehydrogenase)
-
Phosphoenolpyruvate
-
NADH
Protocol:
-
Prepare a reaction mixture containing the assay buffer, coupling enzymes, phosphoenolpyruvate, and NADH.
-
Add the EGFR kinase domain to the reaction mixture. The concentration of the kinase domain may need to be optimized for each substrate (e.g., 2 µM for Peptide C and 8 µM for Tail Peptide A and Tyrsub).
-
Add the peptide substrate at varying concentrations.
-
Initiate the kinase reaction by adding a saturating concentration of ATP (e.g., 500 µM).
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities from the linear phase of the absorbance curves.
-
Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation (for Tail Peptide A and Tyrsub) or the Hill equation (for the sigmoidal kinetics of Peptide C) using appropriate software.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental setups can greatly enhance understanding.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[9][][11][12][13] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EGFR (988-993) (Phospho-Tyr5) - 金斯瑞生物科技有限公司 [genscript.com.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Phospho-EGFR (Tyr992) Antibody Specificity and Cross-Reactivity with [pTyr5] EGFR (988-993)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available antibodies targeting the phosphorylated tyrosine 992 (pTyr992) residue of the Epidermal Growth Factor Receptor (EGFR). The focus is on their specificity and potential cross-reactivity with the synthetic phosphopeptide [pTyr5] EGFR (988-993), which corresponds to the amino acid sequence DADEpYL, where the tyrosine is phosphorylated. Understanding the binding characteristics of these antibodies is crucial for accurate and reproducible experimental results in signal transduction research and drug development.
Introduction to EGFR Phosphorylation at Tyrosine 992
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues in its cytoplasmic tail. Phosphorylation of Tyr992 is a key event, as it creates a docking site for the SH2 domain of phospholipase C-γ (PLCγ), leading to the activation of downstream signaling pathways.[1] The specific detection of this phosphorylation event is critical for studying EGFR-mediated signaling.
The Antigen: [pTyr5] EGFR (988-993) Peptide
Comparative Analysis of Phospho-EGFR (Tyr992) Antibodies
While multiple vendors offer antibodies targeting pTyr992 of EGFR, this guide will focus on two widely cited polyclonal antibodies:
-
Antibody A: Cell Signaling Technology, Cat. #2235
-
Antibody B: Thermo Fisher Scientific, Cat. #44-786G
Both antibodies are generated by immunizing rabbits with a synthetic phosphopeptide corresponding to residues surrounding human EGFR Tyr992.[1][2]
Data on Specificity and Cross-Reactivity
Table 1: Summary of Manufacturer-Provided Specificity Data
| Feature | Antibody A (CST #2235) | Antibody B (Thermo Fisher #44-786G) |
| Target | Endogenous levels of EGFR phosphorylated at Tyr992.[1] | EGFR protein phosphorylated on the Tyr992 residue. |
| Specificity Validation | Not explicitly detailed, but the antibody is stated to detect endogenous pTyr992 EGFR. | Specificity confirmed by inhibition with the phospho-EGFR (Tyr992) peptide but not the non-phosphorylated version. No cross-reactivity was observed with other phosphorylated isoforms of EGFR. |
| Potential Cross-Reactivity | May cross-react with other activated EGF receptor family members (e.g., ErbB2). | Based on sequence homology, reactivity with mouse, rat, and pig may be observed.[2] |
Note: The lack of publicly available quantitative data, such as peptide array analysis or competitive ELISA results, makes a direct, objective comparison of binding affinities and cross-reactivity challenging. Researchers are encouraged to perform their own validation experiments to ensure the antibody meets the specific needs of their assay.
Experimental Protocols for Assessing Antibody Specificity
To determine the specificity and cross-reactivity of a phospho-EGFR (Tyr992) antibody for the [pTyr5] EGFR (988-993) peptide, a competitive ELISA is a suitable method.
Competitive ELISA Protocol
This protocol is designed to measure the specificity of an anti-phospho-EGFR (Tyr992) antibody by assessing its ability to bind to the immobilized [pTyr5] EGFR (988-993) peptide in the presence of competing phosphorylated and non-phosphorylated peptides.
Materials:
-
High-binding 96-well microplate
-
[pTyr5] EGFR (988-993) peptide (for coating)
-
Competing peptides:
-
[pTyr5] EGFR (988-993)
-
Non-phosphorylated EGFR (988-993) peptide
-
Other irrelevant phosphopeptides
-
-
Phospho-EGFR (Tyr992) primary antibody
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the [pTyr5] EGFR (988-993) peptide to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the competing peptides (phosphorylated, non-phosphorylated, and irrelevant) in Blocking Buffer.
-
In separate tubes, pre-incubate a fixed, optimized concentration of the primary anti-phospho-EGFR (Tyr992) antibody with each dilution of the competing peptides for at least 1 hour at room temperature.
-
-
Incubation: Discard the blocking buffer and add 100 µL of the antibody/peptide mixtures to the coated wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate to each well and incubate in the dark until a suitable color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
A decrease in signal in the presence of the [pTyr5] EGFR (988-993) competing peptide indicates specific binding. The signal should not be significantly affected by the non-phosphorylated peptide or other irrelevant phosphopeptides. An IC50 value can be calculated to quantify the concentration of the competing peptide required to inhibit 50% of the antibody binding.
Visualizing EGFR Signaling and Experimental Workflow
To provide a clearer context, the following diagrams illustrate the EGFR signaling pathway and the experimental workflow for antibody specificity testing.
Conclusion
The selection of a highly specific phospho-EGFR (Tyr992) antibody is critical for obtaining reliable experimental data. While manufacturers provide qualitative statements of specificity, quantitative data on cross-reactivity with the [pTyr5] EGFR (988-993) peptide and other phosphopeptides is often limited. Therefore, it is strongly recommended that researchers perform in-house validation, such as the competitive ELISA protocol detailed in this guide, to ensure the antibody's performance characteristics are suitable for their specific application. This due diligence will enhance the reproducibility and validity of research findings in the complex field of EGFR signaling.
References
A Comparative Guide to the Kinetic Analysis of EGFR Autophosphorylation at Tyr992
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the kinetic analysis of Epidermal Growth factor Receptor (EGFR) phosphorylation, with a specific focus on the autophosphorylation site Tyr992, corresponding to the peptide sequence [pTyr5] EGFR (988-993). Understanding the kinetics of this phosphorylation event is crucial for elucidating EGFR signaling pathways and for the development of targeted cancer therapeutics.
Quantitative Analysis of EGFR Kinase Activity: A Comparative Look
In contrast, synthetic peptide substrates have been developed to offer more efficient and robust assays for EGFR kinase activity. A notable example is "Peptide C," which demonstrates significantly enhanced catalytic efficiency (kcat/Km) compared to peptides derived from autophosphorylation sites.[1]
Below is a table summarizing the kinetic parameters for the phosphorylation of a representative "tail peptide" (derived from the Tyr1173 autophosphorylation site) and the optimized synthetic "Peptide C." This comparison highlights the differences in substrate efficiency and provides a baseline for evaluating potential substrates for EGFR kinase assays.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Tail Peptide A (Tyr1173-derived) | ~1000 | 0.021 | 21 | [1] |
| Peptide C (Synthetic) | 30 | 0.160 | 5333 | [1] |
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the EGFR signaling pathway focusing on Tyr992 and a typical workflow for kinetic analysis.
References
The Impact of Substrate Peptides on the Potency of EGFR Inhibitors: A Comparative Guide
The selection of a substrate peptide in biochemical assays is a critical determinant of the measured potency of Epidermal Growth Factor Receptor (EGFR) inhibitors. Different peptide sequences can significantly alter the kinetic properties of the enzyme, leading to variations in inhibitor IC50 values. This guide provides an objective comparison of how EGFR substrate peptides can influence inhibitor potency, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Critical Role of Substrate Choice
The interaction between EGFR's kinase domain and its substrate is a dynamic process. The amino acid sequence of the peptide substrate can affect the enzyme's conformation and catalytic efficiency. For instance, some substrates may promote a more active conformation of the kinase, leading to a higher apparent inhibitor potency, while others may result in a less active state, thus underestimating the inhibitor's efficacy.
One notable example is the comparison between "Tail Peptide A," derived from the C-terminal tail of human EGFR, and a synthetic peptide known as "Peptide C." Research has shown that Peptide C is phosphorylated with a much higher efficiency than tail peptides.[1] The catalytic efficiency (kcat/KM) for Peptide C is reported to be over 250-fold greater than that for Tail Peptide A.[1] This enhanced activity is linked to Peptide C's ability to promote the formation of the active asymmetric dimer of the EGFR kinase domains, a property not shared by the tail peptides.[1] Such a significant difference in substrate performance will invariably impact the measured IC50 values of inhibitors.
Comparative Inhibitor Potency Data
The following table summarizes the IC50 values for several common EGFR inhibitors. It is important to note that these values are compiled from various studies, and the specific peptide substrate used in the biochemical assays is not always reported. This variability in experimental conditions, including the substrate, contributes to the range of reported IC50 values.
| Inhibitor | EGFR Variant | IC50 (nM) | Reference |
| Gefitinib | Wild-type | 26 - 57 | [2] |
| L858R | ~7 | [3] | |
| Exon 19 deletion | ~5 | [4] | |
| Erlotinib | Wild-type | ~2 | [5] |
| L858R | ~2 | [5] | |
| Exon 19 deletion | ~1 | [5] | |
| Afatinib | Wild-type | 0.5 - 31 | [4] |
| L858R | 0.2 | [4] | |
| Exon 19 deletion | 0.2 | [4] | |
| L858R + T790M | 10 | [4] | |
| Dacomitinib | Wild-type | 29 - 63 | [3] |
| L858R | 7 | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments in determining EGFR inhibitor potency.
EGFR Kinase Assay (Continuous-Read Fluorescence)
This protocol is adapted from a method used for measuring the inherent potency of compounds against EGFR.
Materials:
-
Recombinant Human EGFR (Wild-type or mutant)
-
EGFR Substrate Peptide (e.g., Y12-Sox conjugated peptide)
-
ATP
-
Kinase Reaction Buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
EGFR Inhibitor (serially diluted)
-
384-well non-binding surface microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare a 10X stock of the EGFR enzyme in the kinase reaction buffer.
-
Prepare a 1.13X stock of ATP and the Y12-Sox conjugated peptide substrate in the kinase reaction buffer.
-
In a 384-well plate, pre-incubate 5 μL of the EGFR enzyme with 0.5 μL of the serially diluted inhibitor (in 50% DMSO) for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 μL of the ATP/peptide substrate mix to each well.
-
Immediately begin monitoring the fluorescence (λex360/λem485) in a plate reader, taking readings every 71 seconds for 30-120 minutes.
-
Analyze the progress curves from each well to ensure linear reaction kinetics.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
EGFR Kinase Enzyme System (includes EGFR, substrate peptide like Poly (Glu4,Tyr1), and reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP
-
EGFR Inhibitor (serially diluted)
-
White opaque 384-well microtiter plate
-
Luminometer
Procedure:
-
Set up the kinase reaction in a 384-well plate by combining the EGFR enzyme, the peptide substrate, the reaction buffer, and the serially diluted inhibitor.
-
Initiate the reaction by adding ATP. Incubate at 30°C for a set period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Plot the luminescence against the inhibitor concentration to calculate the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, created using the DOT language, illustrate the experimental workflow for comparing inhibitor potency and the EGFR signaling pathway.
Caption: Workflow for comparing EGFR inhibitor potency using different substrate peptides.
Caption: Simplified overview of the EGFR signaling pathway.
References
- 1. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cell-Based EGFR Phosphorylation Assays: A Comparative Guide to Synthetic Peptides and Western Blotting
For researchers, scientists, and drug development professionals, accurately quantifying Epidermal Growth Factor Receptor (EGFR) phosphorylation is critical for understanding cellular signaling and developing targeted therapeutics. This guide provides a comprehensive comparison of two common methods: a cell-based assay using synthetic peptides and the traditional Western Blotting technique. We will delve into their respective protocols, performance characteristics, and data to help you select the most appropriate assay for your research needs.
The activation of EGFR, a receptor tyrosine kinase, initiates a cascade of intracellular signaling events crucial for cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for drug discovery.[1] Therefore, robust and reliable methods to measure EGFR phosphorylation are essential.
The EGFR Signaling Cascade
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its cytoplasmic tail. These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K/AKT, and JAK/STAT pathways. These pathways ultimately regulate gene expression and cellular responses.
Comparison of Assay Methodologies
Here, we compare a cell-based assay utilizing synthetic peptides as substrates for EGFR kinase activity against the conventional Western Blotting method for detecting EGFR phosphorylation.
| Feature | Cell-Based Synthetic Peptide Assay | Western Blotting |
| Principle | Quantitative measurement of EGFR kinase activity in cell lysates using a specific synthetic peptide substrate. Phosphorylation of the peptide is detected, often via an antibody-based method like ELISA. | Size-based separation of proteins by gel electrophoresis, transfer to a membrane, and detection of specific phosphorylated proteins using phospho-specific antibodies. |
| Throughput | High (96- or 384-well plate format) | Low (typically 10-15 samples per gel) |
| Quantification | Fully quantitative | Semi-quantitative[2] |
| Sensitivity | High (can detect low levels of kinase activity) | Moderate, dependent on antibody affinity and protein abundance.[2] |
| Specificity | High, dependent on the specificity of the peptide substrate and detection antibody. | High, provides molecular weight confirmation of the target protein. |
| Time to Result | 4-6 hours | 1-2 days[2] |
| Hands-on Time | Low, amenable to automation. | High, multiple manual steps. |
| Sample Volume | Low | High |
| Reproducibility (CV) | Typically <15% | Can be >20% due to variability in loading and transfer.[2] |
| Assay Window (Z'-factor) | Generally ≥ 0.5 | Not applicable |
| Information Provided | EGFR kinase activity | Relative abundance of phosphorylated EGFR at a specific site and its molecular weight. |
| Cost per Sample | Lower for high-throughput screening | Higher, especially considering antibody costs. |
Experimental Protocols
Detailed methodologies for both assays are provided below to allow for a direct comparison of their workflows.
Cell-Based EGFR Phosphorylation Assay with Synthetic Peptides
This protocol is based on an ELISA-type readout.
Materials:
-
A431 cells (or other cell line with high EGFR expression)
-
DMEM with 10% FBS and Penicillin-Streptomycin
-
EGF (Epidermal Growth Factor)
-
EGFR inhibitor (e.g., Gefitinib)
-
Cell Lysis Buffer (containing protease and phosphatase inhibitors)
-
96-well plates pre-coated with synthetic EGFR peptide substrate (e.g., poly-(Glu,Tyr) 4:1)[3]
-
ATP solution
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding: Seed 20,000 A431 cells per well in a 96-well plate and incubate overnight.
-
Cell Treatment: Serum-starve the cells for 4-6 hours. Treat with EGF (e.g., 100 ng/mL) and/or EGFR inhibitors for the desired time.
-
Cell Lysis: Aspirate the media and add 100 µL of ice-cold lysis buffer to each well. Incubate on ice for 20 minutes.
-
Kinase Reaction: Transfer 50 µL of the cell lysate to the peptide-coated plate. Add 50 µL of ATP solution to initiate the kinase reaction. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS-T).
-
Antibody Incubation: Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Measurement: Add 50 µL of stop solution and measure the absorbance at 450 nm using a plate reader.
Western Blotting for EGFR Phosphorylation
Materials:
-
Same cell culture reagents as the peptide assay.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and transfer system.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibody (e.g., anti-phospho-EGFR Tyr1068).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Culture, treat, and lyse cells as described previously. Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate using SDS-PAGE.
-
Transfer: Transfer the proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total EGFR as a loading control.
Concluding Remarks
The choice between a cell-based synthetic peptide assay and Western Blotting for measuring EGFR phosphorylation depends on the specific experimental goals. For high-throughput screening of potential inhibitors and quantitative assessment of kinase activity, the synthetic peptide assay offers significant advantages in speed, scalability, and cost-effectiveness. Its quantitative nature allows for robust determination of IC50 values and detailed kinetic studies.
Conversely, Western Blotting remains the gold standard for confirming the specificity of the phosphorylation event at a particular residue and for obtaining information about the protein's molecular weight.[4] While it is more labor-intensive and less quantitative, its ability to provide qualitative validation is invaluable. In many research settings, the two assays are used synergistically: the high-throughput peptide assay for initial screening and lead characterization, followed by Western Blotting for validation of key findings.
References
A Researcher's Guide to Quantitative Western Blotting: Comparing [pTyr5] EGFR (988-993) Peptide Standard with Conventional Normalization Methods
For researchers, scientists, and drug development professionals seeking precision in protein quantification, this guide provides an objective comparison of using a synthetic phosphopeptide standard, [pTyr5] EGFR (988-993), against the established methods of housekeeping protein and total protein normalization in quantitative Western blotting. This document delves into the theoretical frameworks, performance characteristics, and detailed protocols to aid in the selection of the most appropriate quantification strategy for your experimental needs.
The accurate quantification of protein phosphorylation is critical for understanding cellular signaling pathways and for the development of targeted therapeutics. Western blotting remains a cornerstone technique for this purpose, but ensuring the reliability and reproducibility of quantitative data is a significant challenge. Normalization, the process of correcting for variability in sample loading and transfer, is paramount. This guide will explore the emerging use of synthetic phosphopeptide standards and compare this approach to traditional normalization techniques.
Comparison of Quantitative Western Blotting Standards
The choice of a normalization strategy can significantly impact the interpretation of Western blot data. Below is a comparative overview of three common methods: a synthetic phosphopeptide standard, housekeeping protein normalization, and total protein normalization.
| Feature | [pTyr5] EGFR (988-993) Peptide Standard | Housekeeping Protein (HKP) Normalization | Total Protein Normalization (TPN) |
| Principle | A known amount of a synthetic peptide with a specific phosphorylation is added to samples to serve as an external calibrator. | The signal of a ubiquitously expressed protein (e.g., GAPDH, β-actin, β-tubulin) is used to normalize the target protein signal. | The total amount of protein in each lane, visualized by a stain, is used to normalize the target protein signal. |
| Assumed Constancy | The amount of spiked-in peptide is precisely controlled. | The expression of the housekeeping protein is assumed to be constant across all experimental conditions. | The proportion of the target protein to the total protein is assumed to be constant in the absence of specific experimental effects. |
| Linearity & Dynamic Range | The linear range is dependent on the detection of the peptide, which can be optimized. | Often problematic due to the high abundance of housekeeping proteins, leading to signal saturation and a narrow linear range. | Generally offers a wider linear dynamic range as it is an average signal from all proteins in the lane.[1] |
| Experimental Variability | Can control for variations in antibody incubation and signal detection but not for initial sample loading and transfer unless added at the lysis stage. | Can be affected by experimental conditions, cell type, and treatments, leading to inaccurate normalization.[2][3][4][5] | Accounts for variability in sample loading and protein transfer.[6][7][8] |
| Multiplexing | Requires a specific antibody for the peptide, potentially occupying a detection channel. | Requires a specific antibody for the housekeeping protein, which can limit multiplexing capabilities. | The stain is typically visualized in a separate channel, allowing for multiplex detection of the target protein(s). |
| Cost | Involves the cost of the synthetic peptide and potentially a specific antibody. | Requires the purchase of a validated antibody for the housekeeping protein. | Requires a total protein stain, which is generally cost-effective. |
| Journal Acceptance | An emerging technique; acceptance may vary. | Historically accepted, but with increasing scrutiny and requirements for validation. | Increasingly recommended and accepted by scientific journals as a more reliable method.[1][8] |
Experimental Protocols
Detailed methodologies for each quantitative Western blotting approach are provided below to ensure reproducibility and accuracy.
Protocol 1: Quantitative Western Blotting using a Synthetic Phosphopeptide Standard (Theoretical Workflow)
This protocol outlines a general workflow for using a synthetic peptide like [pTyr5] EGFR (988-993) as a spike-in standard.
1. Sample Preparation:
- Prepare cell or tissue lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
2. Spiking the Standard:
- Prepare a stock solution of the [pTyr5] EGFR (988-993) peptide of known concentration.
- Add a fixed amount of the peptide standard to each protein lysate sample. The optimal amount should be determined empirically to fall within the linear range of detection.
3. SDS-PAGE and Electrotransfer:
- Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. For small peptides, a 0.2 µm pore size PVDF membrane and optimized transfer conditions are recommended to prevent loss.[9]
4. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. This will include the primary antibody against the target protein and a specific antibody that recognizes the synthetic peptide standard.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with appropriate secondary antibodies conjugated to a fluorescent dye or horseradish peroxidase (HRP) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
5. Signal Detection and Quantification:
- Acquire the image using a digital imager.
- Quantify the band intensities for the target protein and the peptide standard using appropriate software.
- Normalize the signal of the target protein to the signal of the peptide standard in each lane.
Protocol 2: Housekeeping Protein (HKP) Normalization
1. Sample Preparation and Quantification:
- Prepare and quantify protein lysates as described in Protocol 1.
2. SDS-PAGE and Electrotransfer:
- Perform SDS-PAGE and protein transfer as described in Protocol 1.
3. Immunoblotting:
- Block the membrane as described in Protocol 1.
- Incubate the membrane with primary antibodies against the target protein and a selected housekeeping protein (e.g., GAPDH, β-actin) simultaneously if using a multiplex-capable detection system, or sequentially after stripping the membrane.
- Proceed with washing and secondary antibody incubation as described in Protocol 1.
4. Signal Detection and Quantification:
- Acquire the image and quantify the band intensities for the target protein and the housekeeping protein.
- For each sample, calculate the ratio of the target protein signal to the housekeeping protein signal.
Protocol 3: Total Protein Normalization (TPN)
1. Sample Preparation and Quantification:
- Prepare and quantify protein lysates as described in Protocol 1.
2. SDS-PAGE and Electrotransfer:
- Perform SDS-PAGE and protein transfer as described in Protocol 1.
3. Total Protein Staining:
- After protein transfer, briefly wash the membrane in ultrapure water.
- Incubate the membrane with a reversible total protein stain (e.g., Ponceau S) or a fluorescent stain according to the manufacturer's instructions.
- Image the membrane to capture the total protein signal in each lane.
- Destain the membrane according to the manufacturer's protocol before proceeding to immunoblotting. Some fluorescent total protein stains do not require a destaining step.[1]
4. Immunoblotting:
- Proceed with blocking, primary and secondary antibody incubations as described in Protocol 1 for the target protein.
5. Signal Detection and Quantification:
- Acquire the image for the target protein.
- Quantify the band intensity for the target protein and the total protein signal for each lane.
- Normalize the target protein signal to the total protein signal in the corresponding lane.
Visualizing the Concepts: Diagrams
To better illustrate the workflows and principles discussed, the following diagrams are provided.
Caption: A generalized workflow for quantitative Western blotting, highlighting the points of application for different normalization standards.
Caption: Simplified EGFR signaling pathway showing the phosphorylation at Tyr992 and recruitment of PLCγ.
Conclusion
The selection of a normalization strategy is a critical decision in quantitative Western blotting that directly influences the accuracy and reliability of the results. While housekeeping proteins have been the traditional choice, their expression can be variable, leading to potential inaccuracies. Total protein normalization has emerged as a more robust and reliable method, accounting for variations in both sample loading and transfer efficiency.
The use of a synthetic phosphopeptide standard like [pTyr5] EGFR (988-993) represents a novel approach with the potential for high precision, as a known quantity of the standard is introduced. However, this method primarily controls for downstream variations in the Western blotting workflow and may not account for initial loading and transfer inconsistencies unless carefully implemented. Furthermore, the availability and cost of specific peptide standards and their corresponding antibodies may be a consideration.
For researchers aiming for the highest level of accuracy and reproducibility in quantitative Western blotting, total protein normalization is currently the recommended best practice . The use of synthetic phosphopeptide standards is a promising technique that warrants further investigation and validation. Ultimately, the choice of normalization method should be based on the specific experimental context, the nature of the samples, and the validation of the chosen standard's stability and linearity within the experimental system.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Housekeeping gene expression variability in differentiating and non-differentiating 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Method for Determining an Ideal Housekeeping Gene for Real-Time PCR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. bio-rad.com [bio-rad.com]
- 7. licorbio.com [licorbio.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. lifetein.com [lifetein.com]
A Comparative Analysis of EGFR Autophosphorylation Sites in Signaling: A Guide for Researchers
The Epidermal Growth-Factor-Rezeptor (EGFR), a receptor tyrosine kinase, plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its C-terminal tail.[3][4][5] These phosphorylated tyrosines serve as docking sites for a variety of signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, thereby initiating distinct downstream signaling cascades.[3] This guide provides a comparative analysis of the major EGFR autophosphorylation sites and their differential roles in signal transduction, supported by experimental data and methodologies.
Quantitative Analysis of EGFR Autophosphorylation Sites and Downstream Signaling
The specificity of signaling outcomes downstream of EGFR activation is largely determined by which tyrosine residues become phosphorylated and which effector proteins are subsequently recruited. The following table summarizes the key autophosphorylation sites, their primary interacting proteins, and the major signaling pathways they activate.
| Autophosphorylation Site | Primary Interacting Protein(s) | Major Downstream Signaling Pathway(s) | Key Cellular Responses |
| Y992 | PLCγ1, Shc | PLCγ1-PKC, Ras-MAPK | Cell motility, Proliferation[3][6] |
| Y1045 | c-Cbl | Receptor ubiquitination and degradation | Attenuation of EGFR signaling[3][7] |
| Y1068 | Grb2, Gab1 | Ras-MAPK, PI3K-AKT | Proliferation, Survival, Cell Migration[3][8] |
| Y1086 | Grb2, STAT3, STAT5 | Ras-MAPK, JAK-STAT | Proliferation, Gene transcription[1][3][9] |
| Y1148 | Shc, Gab1 | Ras-MAPK, PI3K-AKT | Proliferation, Survival[1][3] |
| Y1173 | Shc, PLCγ1, SHP1 | Ras-MAPK, PLCγ1-PKC, Signal attenuation | Proliferation, Cell motility, Regulation of ERK signaling[3][10] |
Signaling Pathways Initiated by EGFR Autophosphorylation
The recruitment of specific adaptor proteins and enzymes to phosphorylated tyrosine residues on EGFR triggers a cascade of intracellular signaling events. The diagram below illustrates the major signaling pathways activated by EGFR.
Experimental Protocols
The characterization of EGFR autophosphorylation sites and their signaling roles relies on a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
This protocol is used to determine the phosphorylation status of specific tyrosine residues on EGFR following ligand stimulation.
-
Cell Culture and Stimulation:
-
Culture cells (e.g., A431, HeLa) in appropriate media until they reach 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Quantify the protein concentration of the supernatant using a BCA assay.
-
Incubate 500-1000 µg of protein lysate with an anti-EGFR antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for a phosphorylated EGFR site (e.g., anti-pY1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Mass spectrometry (MS) is a powerful tool for identifying and quantifying multiple phosphorylation sites simultaneously.[11][12][13]
-
Sample Preparation:
-
Perform immunoprecipitation of EGFR as described above.
-
Elute the EGFR protein from the beads.
-
Perform in-gel or in-solution trypsin digestion of the purified EGFR.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the digest using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides and the resulting fragmentation pattern is used to determine the amino acid sequence and the precise location of the phosphate group.
-
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the phosphopeptides from the MS/MS spectra.
-
Perform quantitative analysis to compare the abundance of specific phosphopeptides between different experimental conditions.
-
The following diagram outlines the typical workflow for identifying EGFR phosphorylation sites using mass spectrometry.
PLA allows for the visualization of protein-protein interactions within fixed cells, providing spatial context to the signaling events.
-
Cell Preparation:
-
Grow cells on coverslips and perform serum starvation and EGF stimulation as described previously.
-
Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.
-
-
PLA Protocol:
-
Block the cells with a blocking solution.
-
Incubate with two primary antibodies raised in different species, one against EGFR and another against the interacting protein of interest (e.g., Grb2).
-
Incubate with secondary antibodies conjugated with oligonucleotides (PLA probes).
-
Ligate the oligonucleotides if the proteins are in close proximity (<40 nm).
-
Amplify the ligated DNA circle by rolling circle amplification.
-
Detect the amplified DNA with fluorescently labeled oligonucleotides.
-
-
Imaging and Analysis:
-
Visualize the PLA signals as fluorescent dots using a fluorescence microscope.
-
Quantify the number of dots per cell to measure the extent of the protein-protein interaction.
-
This comparative guide highlights the intricate nature of EGFR signaling, where the specific pattern of autophosphorylation dictates the downstream cellular response. By employing the detailed experimental protocols provided, researchers can further unravel the complexities of EGFR-mediated signal transduction and its implications in both normal physiology and disease.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Crosstalk between Arg 1175 methylation and Tyr 1173 phosphorylation negatively modulates EGFR-mediated ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic analysis of the epidermal growth factor receptor by mass spectrometry reveals stimulation-dependent multisite phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for [pTyr5] EGFR (988-993)
Essential guidance for the safe and compliant disposal of the phosphorylated epidermal growth factor receptor fragment, [pTyr5] EGFR (988-993), is critical for laboratory safety and environmental protection. This document provides detailed procedural steps for researchers, scientists, and drug development professionals to manage waste containing this peptide, particularly when complexed with trifluoroacetic acid (TFA), a common counterion from synthesis and purification processes.
Immediate Safety and Hazard Information
The Safety Data Sheet (SDS) for [pTyr5] EGFR (988-993) complexed with TFA classifies the substance as harmful if swallowed and, critically, as very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this material and any solutions containing it are not disposed of down the drain or in regular trash.[1] The primary directive is to dispose of the contents and container at an approved waste disposal plant.[1]
Trifluoroacetic acid (TFA) itself is a strong organic acid that requires careful handling and disposal as hazardous waste.[1][2] It should be segregated from incompatible materials such as bases, oxidizers, and certain metals.[1][2]
Personal Protective Equipment (PPE)
When handling [pTyr5] EGFR (988-993) waste, especially in concentrated or solid form, or when managing solutions containing TFA, appropriate personal protective equipment must be worn.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious laboratory coat | Protects against contamination of clothing. |
| Respiratory | Use within a chemical fume hood | Avoids inhalation of vapors or aerosols, particularly from TFA.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the collection and disposal of waste containing [pTyr5] EGFR (988-993).
1. Waste Segregation and Collection:
-
Designate a Hazardous Waste Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Glass or polyethylene containers are generally suitable.[3][4] The container must be in good condition.
-
Collect All Waste Streams: This includes unused peptide, expired solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and the first rinse of any emptied containers.[5]
-
Aqueous and Organic Waste: Collect aqueous solutions containing the peptide separately from organic solvent waste, unless your institution's guidelines permit mixing. Due to the TFA content, this waste stream is considered corrosive and should not be mixed with incompatible chemicals.[6]
2. Labeling the Hazardous Waste Container:
-
Affix a Hazardous Waste Label: As soon as you begin collecting waste, label the container.
-
Complete Information: Clearly write the full chemical name: "[pTyr5] EGFR (988-993) (TFA)" and any other constituents (e.g., water, buffer salts, acetonitrile). Avoid abbreviations.[4]
-
Indicate Hazards: Mark the appropriate hazard classifications on the label (e.g., "Toxic," "Corrosive," "Environmental Hazard").
3. Storage of Waste in the Laboratory:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[7]
-
Keep Container Closed: The waste container must remain tightly sealed except when adding waste.[6][7]
4. Arranging for Disposal:
-
Do Not Exceed Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8]
-
Request Pickup: When the container is nearly full (e.g., 80-90% capacity) or approaching your institution's time limit for storage, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[3][4] Follow their specific procedures for requesting a chemical waste collection.
5. Disposal of Empty Containers:
-
Triple Rinse: An empty container that held the peptide solution must be triple-rinsed with a suitable solvent (e.g., water or ethanol) to remove all residues.[5][8]
-
Collect Rinsate: The first rinsate must be collected as hazardous waste and added to your designated waste container. Subsequent rinses may be permissible for drain disposal, but consult your local EHS guidelines.[5]
-
Deface Label: Completely remove or deface the original label on the empty, rinsed container before disposing of it in the regular trash or glass recycling, as per institutional policy.[3][7]
Experimental Protocols: Pre-Treatment Considerations
While the standard and required procedure is to dispose of the peptide as hazardous waste, in some research contexts, it may be desirable to remove the TFA counterion. This does not necessarily change the hazardous waste classification, as the aquatic toxicity of the peptide itself has not been definitively ruled out. However, it is a relevant experimental procedure.
Protocol: TFA/HCl Exchange by Lyophilization This method replaces the trifluoroacetate counterion with a chloride ion.
-
Dissolve the peptide in 100 mM hydrochloric acid (HCl).
-
Allow the solution to stand for at least one minute at room temperature.
-
Flash-freeze the solution using liquid nitrogen.
-
Lyophilize the frozen solution until all liquid is removed, which will yield the peptide as a hydrochloride salt.
-
This process may need to be repeated to achieve a significant reduction in TFA content.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the proper disposal of [pTyr5] EGFR (988-993) waste.
Caption: Disposal workflow for [pTyr5] EGFR (988-993) waste.
References
- 1. peptide.com [peptide.com]
- 2. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. scbt.com [scbt.com]
- 5. [PDF] Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them | Semantic Scholar [semanticscholar.org]
- 6. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
Personal protective equipment for handling [pTyr5] EGFR (988-993)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the phosphorylated peptide [pTyr5] EGFR (988-993). The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Physical and Chemical Properties
A summary of the key physical and chemical characteristics of [pTyr5] EGFR (988-993) is presented below. This information is essential for safe handling and storage.
| Property | Value |
| Synonyms | DADE-{pTyr}-L |
| Molecular Formula | C33H46F3N6O19P |
| Molecular Weight | 918.72 |
| CAS Number | Not available |
| Form | Powder |
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with [pTyr5] EGFR (988-993) are acute oral toxicity and high aquatic toxicity with long-lasting effects[1]. It is harmful if swallowed[1]. Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields[1] |
| Hand Protection | Protective gloves (e.g., nitrile)[1][2] |
| Body Protection | Impervious clothing, such as a lab coat[1] |
| Respiratory Protection | A suitable respirator should be used when engineering controls are insufficient or when handling the powder outside of a ventilated enclosure.[1] |
Experimental Protocols: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the peptide and ensuring laboratory safety.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the peptide in a tightly sealed container in a cool, well-ventilated area[1].
-
For long-term stability, the powdered form should be stored at -20°C[1].
-
If dissolved in a solvent, store at -80°C[1].
-
Keep the product away from direct sunlight and sources of ignition[1].
Handling and Use:
-
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].
-
Avoid all direct contact with the skin and eyes[1].
-
Do not eat, drink, or smoke in the designated handling area[1].
-
Wash hands thoroughly after handling the substance[1].
-
Ensure that an accessible safety shower and eye wash station are available in the immediate work area[1].
Disposal Plan:
-
Dispose of the contents and the container at an approved waste disposal facility[1].
-
Avoid release into the environment, as the substance is very toxic to aquatic life[1].
-
Collect any spillage and dispose of it as hazardous waste[1].
Workflow for Safe Handling of [pTyr5] EGFR (988-993)
The following diagram outlines the standard operating procedure for the safe handling of [pTyr5] EGFR (988-993) from receipt to disposal.
Caption: Workflow for safe handling of [pTyr5] EGFR (988-993).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
